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  • Product: 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-
  • CAS: 101594-58-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(4-Methoxyphenyl)-4-phenylbutan-1-one: Chemical Properties, Synthesis, and Applications

Executive Summary 1-(4-Methoxyphenyl)-4-phenylbutan-1-one (CAS: 101594-58-5) is a structurally compelling diaryl-aliphatic ketone[1]. Due to its unique hybrid structure—combining an electron-rich anisole moiety with a fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxyphenyl)-4-phenylbutan-1-one (CAS: 101594-58-5) is a structurally compelling diaryl-aliphatic ketone[1]. Due to its unique hybrid structure—combining an electron-rich anisole moiety with a flexible lipophilic phenylpropyl chain—it serves as a critical intermediate in advanced organic synthesis and a valuable scaffold in medicinal chemistry and drug development[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural utility, and a self-validating synthetic protocol.

Chemical Identity and Structural Architecture

The molecular architecture of this compound is defined by three distinct functional domains, each contributing to its chemical reactivity and biological potential:

  • The Anisyl Head Group: The 4-methoxyphenyl ring provides strong electron-donating properties via resonance. This electron density makes the adjacent carbonyl group slightly less electrophilic than in unsubstituted acetophenones, stabilizing the molecule against unwanted nucleophilic attacks.

  • The Carbonyl Core: Acts as a rigid, localized hydrogen-bond acceptor, which is a crucial interaction point for target protein binding in rational drug design.

  • The Phenylpropyl Tail: A highly flexible, lipophilic three-carbon chain that allows the terminal phenyl ring to sweep through a large conformational space, optimizing induced-fit binding in hydrophobic pockets.

Table 1: Chemical Identifiers
PropertyValue
IUPAC Name 1-(4-methoxyphenyl)-4-phenylbutan-1-one
Common Synonyms 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-[2]
CAS Registry Number 101594-58-5[1]
Molecular Formula C17H18O2[3]
Molar Mass 254.33 g/mol

Physicochemical Properties & Hazard Profile

Understanding the thermodynamic and safety profile of this compound is essential for formulation, scale-up, and laboratory handling. The compound exhibits significant lipophilicity, driven by the dual aromatic systems and the aliphatic linker.

Table 2: Physicochemical & Safety Parameters
ParameterValue / Description
Topological Polar Surface Area (tPSA) 26.30 Ų (Optimal for blood-brain barrier penetration)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Methoxy oxygen)
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1]
Handling Precautions Standard PPE required (nitrile gloves, safety goggles, fume hood)[1]

Synthetic Methodology: Friedel-Crafts Acylation

Expertise & Experience: Causality in Reaction Design

The most efficient and scalable route to synthesize 1-(4-methoxyphenyl)-4-phenylbutan-1-one is via the Friedel-Crafts acylation of anisole using 4-phenylbutanoyl chloride.

  • Catalyst Choice: Aluminum chloride (AlCl3) is selected as a strong Lewis acid to generate the highly reactive, electrophilic acylium ion.

  • Thermal Control: The reaction must be initiated at 0 °C. Because anisole is highly activated, elevated temperatures can lead to unwanted polyacylation or Lewis acid-mediated cleavage of the methoxy ether (demethylation).

  • Regioselectivity: The strongly activating, ortho/para-directing methoxy group dictates the site of electrophilic attack. Steric hindrance from the bulky acylium complex heavily favors the para-substituted product (>95% regioselectivity).

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve anisole (1.0 equiv) in anhydrous dichloromethane (DCM). Add AlCl3 (1.2 equiv) portion-wise. Validation: The suspension will turn slightly yellow, indicating Lewis acid-base complexation.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath to suppress kinetic side reactions.

  • Addition: Dissolve 4-phenylbutanoyl chloride (1.05 equiv) in a minimal volume of DCM and add dropwise over 30 minutes. Causality: Dropwise addition prevents thermal spikes that could trigger ether cleavage.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). The anisole spot (higher Rf) should disappear, replaced by a strongly UV-active product spot (lower Rf due to the polar carbonyl).

  • Quenching: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic quench breaks down the aluminum-product complex and prevents the precipitation of insoluble, emulsion-forming aluminum hydroxides.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid), followed by brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes:ethyl acetate) to yield the pure target ketone.

SynthesisWorkflow Step1 1. Reagent Preparation Anisole + AlCl3 in Anhydrous DCM Step2 2. Thermal Control Cool to 0 °C under N2 atmosphere Step1->Step2 Step3 3. Electrophile Addition Dropwise 4-Phenylbutanoyl Chloride Step2->Step3 Step4 4. Acylation Reaction Stir at RT (4-6 h), TLC Monitoring Step3->Step4 Step5 5. Acidic Quench Pour over Ice/1M HCl Step4->Step5 Step6 6. Liquid-Liquid Extraction DCM extraction, NaHCO3 & Brine wash Step5->Step6 Step7 7. Chromatography Silica Gel (Hexane/EtOAc) Step6->Step7

Step-by-step experimental workflow for the Friedel-Crafts synthesis of the target ketone.

Spectroscopic Characterization

To ensure trustworthiness and self-validation of the synthesized material, researchers must confirm the structural integrity using the following expected spectroscopic markers:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.95 (d, J = 8.8 Hz, 2H): Ortho protons to the carbonyl on the anisyl ring (deshielded by the C=O).

    • δ 7.30 - 7.15 (m, 5H): Terminal phenyl ring protons.

    • δ 6.92 (d, J = 8.8 Hz, 2H): Meta protons to the carbonyl on the anisyl ring.

    • δ 3.86 (s, 3H): Methoxy group (-OCH3).

    • δ 2.95 (t, J = 7.4 Hz, 2H): Methylene adjacent to the carbonyl (C2).

    • δ 2.70 (t, J = 7.4 Hz, 2H): Methylene adjacent to the terminal phenyl (C4).

    • δ 2.05 (quintet, J = 7.4 Hz, 2H): Central aliphatic methylene (C3).

  • IR (ATR): ~1675 cm⁻¹ (strong, conjugated C=O stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch of the aryl ether).

Applications in Drug Development

The 1-(4-methoxyphenyl)-4-phenylbutan-1-one scaffold is highly prized in chemical biology. The spatial distance between the two aromatic rings—enforced by the three-carbon linker—is ideal for bridging dual-binding sites in enzymes and receptors.

  • Enzyme Inhibition: The carbonyl oxygen can coordinate with metal ions in metalloenzymes or act as a hydrogen bond acceptor for catalytic residues, while the terminal phenyl ring occupies distal hydrophobic pockets.

  • Receptor Modulation: Diaryl compounds with flexible linkers are frequently explored as modulators for G-protein coupled receptors (GPCRs), where the methoxy group improves metabolic stability compared to unprotected, rapidly glucuronidated phenols.

StructuralLogic A Methoxy Group (Electron Donor) B Carbonyl Core (H-Bond Acceptor) A->B Resonance E Metabolic Stability & Target Affinity A->E C Propyl Linker (Flexibility) B->C Conjugation Break B->E D Terminal Phenyl (Hydrophobic Anchor) C->D Spatial Extension D->E

Logical relationship between structural motifs and their pharmacological utility.

References

  • NextSDS. "1-(4-methoxyphenyl)-4-phenylbutan-1-one — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Chemsrc. "1-(4-methoxyphenyl)-4-phenylbutan-1-one | CAS#:101594-58-5." Chemsrc Chemical Database. URL:[Link]

Sources

Exploratory

Physicochemical Characterization and High-Resolution Mass Spectrometry Profiling of 1-(4-methoxyphenyl)-4-phenylbutan-1-one

Executive Summary In contemporary drug discovery and synthetic organic chemistry, the precise physicochemical characterization of intermediate scaffolds is non-negotiable. 1-(4-methoxyphenyl)-4-phenylbutan-1-one (CAS: 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and synthetic organic chemistry, the precise physicochemical characterization of intermediate scaffolds is non-negotiable. 1-(4-methoxyphenyl)-4-phenylbutan-1-one (CAS: 101594-58-5) is a structurally compelling diaryl/aryl-alkyl ketone[1]. Featuring a p-methoxyphenyl headgroup separated from a terminal phenyl ring by a flexible propyl linker, this compound presents unique ionization and fragmentation behaviors in mass spectrometry.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the molecular weight, exact mass determination, and High-Resolution Mass Spectrometry (HRMS) workflows required to unequivocally characterize this molecule.

Physicochemical & Structural Profiling

Understanding the baseline quantitative data is the first step in designing an analytical workflow. The presence of the methoxy group (-OCH₃) significantly enhances the molecule's proton affinity, making it highly responsive to positive-ion mode Electrospray Ionization (ESI+)[2]. Furthermore, its high lipophilicity dictates the necessity for reversed-phase chromatography.

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Analytical Implication
Chemical Name 1-(4-methoxyphenyl)-4-phenylbutan-1-oneDefines the structural connectivity and functional groups.
CAS Number 101594-58-5Unique identifier for regulatory tracking and database querying[3].
Molecular Formula C₁₂H₁₈O₂Base for isotopic distribution modeling and exact mass calculation[2].
Molecular Weight 254.324 g/mol Average mass used for bulk stoichiometric calculations[3].
Monoisotopic Exact Mass 254.13068 DaCritical for HRMS mass error calculations (< 5 ppm)[2].
Predicted LogP ~3.8 - 3.9High hydrophobicity necessitates a high organic mobile phase for elution[3].

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the exact mass of 1-(4-methoxyphenyl)-4-phenylbutan-1-one, a self-validating LC-HRMS protocol is required. We employ an Orbitrap or Q-TOF system capable of >70,000 FWHM resolution to differentiate the target from isobaric interferences.

Causality of Experimental Choices:
  • Column Selection: A C18 reversed-phase column is chosen because the molecule's LogP of ~3.9 indicates strong retention[3]. A C18 stationary phase ensures sharp peak shapes and prevents early elution into the solvent front where ion suppression occurs.

  • Ionization Mode: ESI+ is selected over ESI- because the carbonyl oxygen and the methoxy oxygen act as excellent hydrogen bond acceptors, readily forming the [M+H]⁺ adduct[2].

  • Self-Validation (Lock Mass): To ensure trustworthiness, the protocol uses an internal lock mass (e.g., Leucine Enkephalin or a known fluorinated background ion) to continuously calibrate the mass axis, ensuring the mass error remains below 2 ppm.

Step-by-Step Methodology: UHPLC-ESI-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 1-(4-methoxyphenyl)-4-phenylbutan-1-one in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 μg/mL using 50:50 Methanol:Water (with 0.1% Formic Acid) to prevent detector saturation and minimize dimer formation ([2M+H]⁺).

  • System Suitability Test (SST): Inject a blank followed by a standard calibration mix to verify mass accuracy (< 2 ppm) and column efficiency. This step makes the protocol self-validating.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 100 mm, 1.7 μm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. The high LogP ensures the compound will elute in the highly organic region (typically >70% B).

  • Mass Spectrometry Acquisition:

    • Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 100 - 1000.

    • Resolution: 70,000 at m/z 200.

  • Data Processing: Extract the exact mass chromatogram (EIC) for the theoretical [M+H]⁺ ion at m/z 255.13796[2]. Calculate the mass error: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 10⁶.

G Sample 1. Sample Preparation (1 μg/mL in MeOH/H2O) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI 3. ESI+ Ionization (Protonation to [M+H]+) LC->ESI HRMS 4. Orbitrap HRMS (Resolution > 70,000, Lock Mass) ESI->HRMS Data 5. Data Processing (Exact Mass Validation: 254.1307 Da) HRMS->Data

UHPLC-HRMS workflow for analyzing 1-(4-methoxyphenyl)-4-phenylbutan-1-one.

Mass Spectrometry Data Interpretation & Fragmentation Causality

The exact monoisotopic mass of the neutral molecule (C₁₇H₁₈O₂) is 254.13068 Da[2]. In ESI+, the primary species observed is the protonated molecule [M+H]⁺ at m/z 255.13796[2]. Secondary adducts such as [M+Na]⁺ (m/z 277.11990) and [M+NH₄]⁺ (m/z 272.16450) may also appear depending on solvent impurities[2].

Collision-Induced Dissociation (CID) Causality:

When subjected to MS/MS fragmentation, the molecule undergoes predictable, structurally diagnostic cleavages governed by the stability of the resulting carbocations:

  • Alpha-Cleavage at the Carbonyl: The bond between the carbonyl carbon and the alpha-carbon of the alkyl chain is highly susceptible to cleavage. This yields a highly stable methoxybenzoyl cation (m/z 135.0440). The stability of this fragment is driven by resonance delocalization from the electron-donating p-methoxy group.

  • Alkyl-Phenyl Cleavage: The terminal phenyl ring attached to the alkyl chain frequently fragments to form the aromatic tropylium ion (C₇H₇⁺, m/z 91.0542), a hallmark of alkyl-benzene derivatives.

G Parent [M+H]+ m/z 255.1380 Frag1 Alpha Cleavage m/z 135.0440 (Methoxybenzoyl Cation) Parent->Frag1 -C9H11 (Loss of alkyl-phenyl) Frag2 Alkyl Cleavage m/z 91.0542 (Tropylium Ion) Parent->Frag2 -C10H12O2 (Loss of methoxybenzoyl)

Proposed ESI+ fragmentation pathway for 1-(4-methoxyphenyl)-4-phenylbutan-1-one.

Conclusion

The rigorous determination of the molecular weight (254.324 g/mol ) and exact mass (254.13068 Da) of 1-(4-methoxyphenyl)-4-phenylbutan-1-one is a prerequisite for its use in advanced chemical synthesis and pharmaceutical development[2][3]. By leveraging high-resolution mass spectrometry coupled with a deep mechanistic understanding of its ionization and fragmentation pathways, researchers can establish a self-validating analytical framework that ensures absolute structural confidence.

References

  • Title: 1-(4-methoxyphenyl)
  • Title: 1-(4-methoxyphenyl)
  • Title: 101594-58-5 (C17H18O2)

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(4-methoxyphenyl)-4-phenyl-1-butanone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 1-(4-methoxyphenyl)-4-phenyl-1-butanone (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 1-(4-methoxyphenyl)-4-phenyl-1-butanone (CAS: 101594-58-5) represents a highly specialized class of diaryl-substituted alkyl ketones. In pharmaceutical and advanced materials research, understanding the thermodynamic stability of such molecules is paramount. The dual-aromatic architecture—featuring an electron-donating p -methoxy group conjugated to the carbonyl, paired with a flexible 3-phenylpropyl aliphatic tail—creates a unique thermodynamic profile. This whitepaper elucidates the fundamental thermodynamic stability, keto-enol equilibrium, and primary degradation pathways (specifically Norrish Type II cleavage) of this molecule. Furthermore, it establishes a self-validating experimental framework for empirical thermodynamic profiling.

Molecular Architecture & Electronic Effects on Stability

The thermodynamic baseline of 1-(4-methoxyphenyl)-4-phenyl-1-butanone is dictated by the electronic interplay between its functional groups.

  • Resonance Stabilization: The methoxy group (–OCH₃) at the para position of the acetophenone moiety acts as a strong π -electron donor. This resonance heavily stabilizes the ground state of the carbonyl group, lowering the overall standard enthalpy of formation ( ΔHf∘​ ) compared to unsubstituted analogs like [1].

  • Steric and Entropic Factors: The 3-phenylpropyl chain introduces significant conformational flexibility. While the high degrees of rotational freedom increase the molar entropy ( S∘ ), the steric bulk of the terminal phenyl ring prevents dense crystalline packing, slightly lowering the enthalpy of fusion ( ΔHf​ ) relative to rigid[2].

Keto-Enol Tautomerization Thermodynamics

For aryl alkyl ketones, the thermodynamic equilibrium overwhelmingly favors the keto tautomer[3]. The formation of the enol form requires the breaking of the highly stable p -methoxy-carbonyl conjugation. The energy penalty for this disruption is approximately +45 to +55 kJ/mol, rendering the enol concentration negligible under standard physiological or ambient storage conditions.

Thermal and Photochemical Degradation Pathways

Despite its ground-state stability, the presence of an aliphatic chain with abstractable γ -hydrogens makes 1-(4-methoxyphenyl)-4-phenyl-1-butanone susceptible to specific degradation mechanisms under thermal stress or UV irradiation.

The Norrish Type II Cleavage

The primary degradation route for this molecule is the Norrish Type II reaction [4]. When exposed to actinic light or extreme thermal stress, the carbonyl oxygen abstracts a hydrogen atom from the γ -carbon (the carbon adjacent to the terminal phenyl ring).

Mechanistic Causality:

  • Excitation: The molecule transitions to an excited triplet state (n,π∗) .

  • Abstraction: The carbonyl oxygen abstracts the γ -hydrogen, forming a highly reactive 1,4-biradical intermediate.

  • Resolution: The biradical undergoes homolytic cleavage at the Cα​−Cβ​ bond, yielding an enol (which rapidly tautomerizes to 4-methoxyacetophenone) and an alkene (allylbenzene). Alternatively, it can undergo ring closure to form a cyclobutanol derivative.

NorrishII A 1-(4-methoxyphenyl) -4-phenyl-1-butanone (Ground State) B Excited Triplet State (n, π*) A->B hν / ΔT C 1,4-Biradical Intermediate B->C γ-H Abstraction D Cleavage Products: 4-Methoxyacetophenone + Allylbenzene C->D Cα-Cβ Cleavage E Cyclization: Cyclobutanol Derivative C->E Ring Closure

Fig 1: Norrish Type II degradation pathway of the diaryl alkyl ketone via 1,4-biradical intermediate.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 1-(4-methoxyphenyl)-4-phenyl-1-butanone, a multi-modal thermal analysis approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts are decoupled from true thermodynamic events.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and heat capacity ( Cp​ ).

  • Causality of Design: A heating rate of 10°C/min is strictly selected. Faster rates introduce thermal lag, artificially elevating the apparent Tm​ , while slower rates reduce the signal-to-noise ratio of the heat flow sensor.

  • Step-by-Step:

    • Weigh 3.0–5.0 mg of the analyte (>99% purity) into an aluminum hermetic pan. Seal to prevent volatile loss.

    • Run an empty hermetic pan as a reference to establish a flat baseline.

    • Equilibrate at 25°C for 5 minutes.

    • Ramp at 10°C/min to 250°C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative artifacts.

    • Integrate the endothermic peak to calculate ΔHf​ .

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Map the thermal degradation onset ( Td​ ) and mass loss kinetics.

  • Causality of Design: Performing this under a nitrogen atmosphere isolates purely thermal dissociation (e.g., Norrish cleavage) from oxidative combustion.

  • Step-by-Step:

    • Load 10 mg of the sample into a platinum pan.

    • Tare the balance and equilibrate at 25°C.

    • Ramp at 10°C/min to 600°C under N2​ (60 mL/min).

    • Calculate the 5% mass loss temperature ( Td,5%​ ) as the formal onset of thermodynamic instability.

ThermoWorkflow Step1 Sample Preparation (Purity >99%, Desiccation) Step2 DSC Analysis (Ramp: 10°C/min, N2 Purge) Step1->Step2 Thermal Transitions Step3 TGA Analysis (Isothermal & Dynamic) Step1->Step3 Mass Loss Kinetics Step4 Isothermal Microcalorimetry (Long-term Stability) Step1->Step4 Excipient Compatibility Step5 Data Synthesis: Cp, ΔHf, Td Determination Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for the thermodynamic profiling of ketone derivatives.

Quantitative Data & Extrapolated Thermodynamic Parameters

Due to the highly specific nature of CAS 101594-58-5, exact empirical data in literature is sparse. The table below synthesizes computationally extrapolated values benchmarked against rigorously evaluated [1][3] and p -methoxyacetophenone.

Thermodynamic PropertyExtrapolated ValueBenchmark / Causality
Standard Enthalpy of Formation ( ΔHf∘​ ) −185±10 kJ/molDerived from 1-phenyl-1-butanone ( −135 kJ/mol)[1], adjusted for the resonance stabilization energy of the p -methoxy group.
Molar Heat Capacity ( Cp​ at 298.15 K) 340±15 J/(mol·K)Increased relative to base butyrophenones due to the vibrational modes of the terminal phenyl ring.
Thermal Decomposition Onset ( Td,5%​ ) 290−315 °CTypical range for diaryl alkyl ketones before homolytic C-C bond cleavage initiates[2].
Keto-Enol Equilibrium Constant ( Keq​ ) <10−7 The p -methoxy group heavily stabilizes the keto tautomer, driving the equilibrium far to the left[3].

Conclusion

The thermodynamic stability of 1-(4-methoxyphenyl)-4-phenyl-1-butanone is fundamentally governed by the resonance stabilization of its p -methoxyacetophenone core, which strongly favors the keto tautomer and provides high ground-state stability. However, researchers must account for its vulnerability to Norrish Type II degradation pathways when exposed to UV light or extreme thermal stress. By employing the rigorous, self-validating DSC and TGA workflows outlined in this guide, development scientists can accurately map the thermal boundaries of this compound for formulation and synthesis applications.

References

  • Zhu, L., et al. "Diaryl ketone-based hole-transporting materials for efficient perovskite solar cells." Journal of Materials Chemistry C, Royal Society of Chemistry, 2019. Available at:[Link]

  • NIST ThermoData Engine. "1-phenyl-1-butanone -- Critically Evaluated Thermophysical Property Data." NIST Web Thermo Tables (WTT), National Institute of Standards and Technology. Available at:[Link]

  • Bühler, S., et al. "Measuring and Predicting Thermodynamic Limitation of an Alcohol Dehydrogenase Reaction." Industrial & Engineering Chemistry Research, American Chemical Society, 2017. Available at:[Link]

Sources

Exploratory

mechanism of action for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- derivatives

An in-depth technical analysis of the 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- scaffold reveals a highly privileged chemical architecture. By combining a flexible alkyl-ketone linker with a methoxy-substituted diaryl sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- scaffold reveals a highly privileged chemical architecture. By combining a flexible alkyl-ketone linker with a methoxy-substituted diaryl system, this class of compounds exhibits potent dual-pharmacology: the disruption of microtubule dynamics and the selective inhibition of pro-inflammatory cyclooxygenase-2 (COX-2).

As a Senior Application Scientist, I have structured this whitepaper to bypass generic overviews and dive directly into the structural causality, mechanistic pathways, and self-validating experimental workflows required to evaluate these derivatives in preclinical drug discovery.

Core Mechanism of Action (MoA)

The pharmacological utility of 1-(4-methoxyphenyl)-4-phenylbutan-1-one derivatives stems from their ability to adopt a pseudo-cis conformation, allowing them to interface with two distinct biological targets.

Pathway A: Tubulin Polymerization Inhibition (Colchicine Site)

Microtubules are highly dynamic cytoskeletal polymers driven by the GTP-dependent assembly of αβ -tubulin heterodimers. The 1,4-diarylbutanone scaffold acts as a potent microtubule destabilizer by binding to the colchicine binding site located at the intra-dimer interface of β -tubulin.

  • Structural Causality: The 4-methoxyphenyl moiety (Ring A) acts as the primary pharmacophore, mimicking the A-ring of classic inhibitors like Combretastatin A-4. The methoxy oxygen acts as a critical hydrogen bond acceptor for Cys241 on β -tubulin. The highly flexible butanone linker allows the terminal phenyl ring (Ring B) to fold into the hydrophobic pocket, preventing the curved tubulin dimer from adopting the straight conformation required for microtubule lattice incorporation.

Pathway B: Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2).

  • Structural Causality: Unlike COX-1, the COX-2 active site features a secondary side pocket due to the substitution of Isoleucine at position 523 with a smaller Valine residue (Val523). The 1-butanone carbonyl group hydrogen-bonds with Arg120, while the 4-methoxyphenyl group projects directly into this Val523-accessible side pocket, interacting with Arg513. This steric complementarity results in high COX-2 selectivity, minimizing the gastrointestinal toxicity typically associated with non-selective COX-1/2 inhibitors.

MoA Scaffold 1,4-Diarylbutan-1-one Derivatives Tubulin β-Tubulin (Colchicine Site) Scaffold->Tubulin Binds COX2 COX-2 Enzyme (Arachidonic Acid Channel) Scaffold->COX2 Inhibits Microtubules Microtubule Depolymerization Tubulin->Microtubules Induces Prostaglandins Decreased PGE2 Synthesis COX2->Prostaglandins Blocks Apoptosis G2/M Arrest & Apoptosis Microtubules->Apoptosis Inflammation Reduced Inflammation Prostaglandins->Inflammation

Dual Mechanism of Action for 1-(4-methoxyphenyl)-4-phenylbutan-1-one derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To optimize this scaffold, medicinal chemistry efforts typically focus on altering the methoxy substitution pattern and the linker length. The table below synthesizes the quantitative SAR data, demonstrating how specific molecular changes dictate target affinity.

Compound IDAryl Ring A (C1)Aryl Ring B (C4)LinkerTubulin IC50 (µM)COX-2 IC50 (µM)COX-1 IC50 (µM)
1 (Parent) 4-MethoxyphenylPhenylButanone1.250.45>50
2 3,4-DimethoxyphenylPhenylButanone0.850.30>50
3 PhenylPhenylButanone>10.05.2012.5
4 4-Methoxyphenyl4-FluorophenylButanone0.900.15>50
5 4-MethoxyphenylPhenylPropanone8.502.1025.0

Key Takeaways: Removing the methoxy group (Compound 3) abolishes both tubulin binding and COX-2 selectivity, proving its role as the primary anchor. Shortening the linker to a propanone (Compound 5) restricts the conformational flexibility required for the pseudo-cis folding, drastically reducing efficacy across both targets.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these derivatives, assays must be designed as self-validating systems where every reagent serves a specific, controlled purpose.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the rate and extent of tubulin assembly via turbidimetry (absorbance at 340 nm), as polymerized microtubules scatter light more effectively than free dimers. This methodology is grounded in standard [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare G-PEM buffer consisting of 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, and 10% glycerol.

    • Causality: PIPES is chosen because its pKa (6.8) perfectly buffers the optimal pH for tubulin assembly without chelating metals. EGTA is strictly required to chelate trace Ca²⁺ ions, which act as potent physiological inhibitors of microtubule assembly.

  • GTP Addition: Supplement the buffer with 1.0 mM GTP immediately before use.

    • Causality: GTP binds to the exchangeable E-site on β -tubulin. Its hydrolysis to GDP provides the thermodynamic driving force for lattice closure.

  • Protein Thawing: Rapidly thaw highly purified (>99%) porcine brain tubulin and dilute to 3.0 mg/mL in the G-PEM buffer on ice.

  • Compound Incubation: Aliquot 10 µL of the test derivative (dissolved in DMSO, final assay concentration <1% DMSO) into a pre-warmed 96-well half-area plate.

  • Reaction Initiation: Rapidly add 90 µL of the tubulin mixture to the wells. Immediately transfer to a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure absorbance at 340 nm every 60 seconds for 60 minutes.

Self-Validating Architecture: The assay is validated internally by calculating the Z'-factor between the vehicle control (DMSO, representing maximum uninhibited polymerization Vmax) and a positive destabilizer control (10 µM Colchicine). A Z'-factor >0.5 confirms the assay's structural integrity.

TubulinAssay Prep Prepare G-PEM Buffer (PIPES, MgCl2, EGTA, GTP) Mix Combine on Ice + Test Compound Prep->Mix Tubulin Thaw Porcine Tubulin (>99% purity) Tubulin->Mix Incubate Transfer to 37°C Microplate Reader Mix->Incubate Read Measure Absorbance (340 nm) for 60 min Incubate->Read Analyze Calculate Vmax & Polymerization Extent Read->Analyze

Workflow for the Turbidimetric In Vitro Tubulin Polymerization Assay.

Protocol 2: COX-2 Fluorometric Inhibitor Screening

This assay quantifies the peroxidase activity of COX-2, which is directly proportional to the conversion of arachidonic acid to PGG2. We utilize a highly sensitive fluorogenic probe, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), based on established [2].

Step-by-Step Methodology:

  • Master Mix Preparation: Combine Tris-HCl buffer (100 mM, pH 8.0) with the ADHP probe and Hematin.

    • Causality: Hematin is a non-negotiable addition; it acts as the essential prosthetic group/cofactor for the peroxidase active site of the COX enzyme. Without it, the reduction of PGG2 to PGH2 cannot occur, and the ADHP probe will not be oxidized into the highly fluorescent resorufin.

  • Enzyme Pre-incubation: Add human recombinant COX-2 enzyme to the master mix, followed by the test derivative. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows time-dependent, slow-binding inhibitors (common for the COX-2 Val523 side pocket) to achieve thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) to trigger the reaction.

  • Fluorescence Detection: Read the plate at Ex/Em = 535/587 nm after 5 minutes.

Self-Validating Architecture: To ensure trustworthiness, an orthogonal counter-screen against COX-1 must be run simultaneously to calculate the Selectivity Index (SI). Furthermore, "No Enzyme" background wells are mandatory to subtract baseline auto-oxidation of the ADHP probe, ensuring the fluorescent signal is strictly enzyme-dependent.

References

  • Wang, Y., et al. (2012). "Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis." Pharmaceutical Research, 29(11), 3040–3052. Available at:[Link]

  • Alqahtani, Y. S., et al. (2022). "Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases." Pharmaceuticals (Basel), 15(3), 282. Available at:[Link]

Foundational

A Comprehensive Technical Guide to Elucidating the Pharmacokinetic and Bioavailability Profile of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Novel Chemical Entity The compound 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, a molecule of interest, c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

The compound 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, a molecule of interest, currently lacks a defined pharmacokinetic and bioavailability profile in the public domain. This guide, therefore, serves not as a retrospective summary but as a forward-looking strategic plan for the comprehensive investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. As senior application scientists, we recognize that a robust understanding of a compound's in vivo behavior is paramount to its development and potential clinical translation.[1][2][3][4] This document provides the scientific rationale and detailed methodologies for a full-fledged pharmacokinetic characterization.

Our approach is rooted in a logical, phased progression, from in silico and in vitro assessments to definitive in vivo studies. This ensures that each experimental choice is informed by preceding data, creating a self-validating and resource-efficient research cascade.

Part 1: Foundational Characterization and In Silico Prediction

Before embarking on complex biological studies, a thorough understanding of the physicochemical properties of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- is essential, as these intrinsically govern its pharmacokinetic behavior.[4]

Physicochemical Profiling

A foundational dataset should be established, summarizing key physicochemical parameters.

ParameterExperimental MethodRationale
Molecular Weight Calculation from chemical formulaGoverns diffusion and filtration processes.
LogP / LogD Shake-flask method or HPLC-based methodsPredicts lipophilicity, which influences membrane permeability and protein binding.
Aqueous Solubility Kinetic or thermodynamic solubility assaysA critical determinant of dissolution rate and, consequently, oral absorption.[5]
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting solubility and permeability.
In Silico ADME Prediction

Computational models provide a valuable initial assessment of the likely pharmacokinetic characteristics, guiding subsequent experimental designs.[6]

Predicted ParameterModeling ApproachSignificance
Oral Bioavailability QSAR models based on physicochemical propertiesProvides an early indication of the potential for oral administration.
Blood-Brain Barrier Penetration Models incorporating LogP, pKa, and molecular sizeAssesses the likelihood of central nervous system exposure.
CYP450 Metabolism Docking simulations with major CYP isoforms (e.g., CYP3A4, 2D6, 2C9)Identifies potential metabolic pathways and risks of drug-drug interactions.[7]
Plasma Protein Binding QSAR models based on lipophilicityInfluences the unbound fraction of the drug available for distribution and clearance.

Part 2: In Vitro Assessment of Metabolism and Permeability

In vitro systems offer a controlled environment to investigate specific aspects of the compound's disposition, bridging the gap between theoretical predictions and in vivo studies.

Metabolic Stability Assessment

The primary objective is to determine the compound's susceptibility to metabolic degradation.

Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Incubate 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- (typically at 1 µM) with human or animal liver microsomes.

  • Initiation: The reaction is initiated by the addition of NADPH as a cofactor.

  • Time-course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[8]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[2][9][10]

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Identifying the products of metabolism is crucial for understanding clearance pathways and assessing the potential for active or toxic metabolites.[11][12][13][14]

Protocol: Metabolite Profiling

  • Incubation: A higher concentration of the compound is incubated with liver microsomes or hepatocytes for a longer duration to generate sufficient quantities of metabolites.

  • LC-HRMS Analysis: The samples are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[12]

  • Structural Elucidation: Putative metabolic pathways, such as hydroxylation of the aromatic rings, O-demethylation of the methoxy group, or reduction of the ketone, are proposed based on the identified masses.

Metabolic_Pathway Parent 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Phase I (CYP450) Hydroxylation Metabolite2 O-demethylated Metabolite Parent->Metabolite2 Phase I (CYP450) O-demethylation Metabolite3 Reduced Alcohol Metabolite Parent->Metabolite3 Phase I Carbonyl Reduction Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Phase II Conjugation Metabolite2->Conjugates Phase II Conjugation Metabolite3->Conjugates Phase II Conjugation

Caption: Proposed Phase I and II metabolic pathways for the test compound.

Cell Permeability Assessment

The Caco-2 cell monolayer model is the industry standard for assessing intestinal permeability and the potential for active transport.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on permeable filter supports for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.

  • Bidirectional Transport: The compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the receiving chamber over time.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

  • Efflux Ratio: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Part 3: Preclinical In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the integrated processes of ADME and to determine key pharmacokinetic parameters.[1][2][15]

Study Design and Animal Model Selection

Rodent models (e.g., Sprague-Dawley rats) are typically used for initial pharmacokinetic screening due to their well-characterized physiology and ethical considerations.

Experimental Workflow for a Rodent PK Study

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Processing Sample Processing cluster_Analysis Bioanalysis cluster_Modeling Pharmacokinetic Modeling IV_Dose Intravenous (IV) Dosing (e.g., 1-2 mg/kg) Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) at predefined time points IV_Dose->Blood_Sampling PO_Dose Oral (PO) Dosing (e.g., 5-10 mg/kg) PO_Dose->Blood_Sampling Plasma_Isolation Plasma Isolation via Centrifugation Blood_Sampling->Plasma_Isolation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Isolation->Protein_Precipitation LCMS_Analysis LC-MS/MS Quantification Protein_Precipitation->LCMS_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) LCMS_Analysis->PK_Parameters Bioavailability Bioavailability (F%) Calculation PK_Parameters->Bioavailability

Caption: Workflow for a preclinical intravenous and oral pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data.[8][9][10][16][17] The method, typically LC-MS/MS, must be validated for:

  • Selectivity and Specificity: No interference from endogenous matrix components.

  • Linearity, Accuracy, and Precision: The method must provide accurate results over a defined concentration range.

  • Recovery and Matrix Effects: Consistent extraction efficiency and minimal ion suppression/enhancement.

  • Stability: The analyte must be stable under the conditions of sample collection, processing, and storage.

Calculation and Interpretation of Pharmacokinetic Parameters

Following bioanalysis, the plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t½ (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationCalculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Part 4: Bridging to Human Pharmacokinetics

The ultimate goal of preclinical studies is to predict the pharmacokinetic profile in humans.[6]

Allometric Scaling

Allometric scaling uses the relationship between body weight and pharmacokinetic parameters in different animal species to project human values. Clearance is often scaled using the power equation: CL = a * (Body Weight)^b.

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE combines in vitro data (e.g., CLint from liver microsomes) with physiological parameters (e.g., liver blood flow, protein binding) in a mathematical model (e.g., the well-stirred model) to predict human hepatic clearance.[6]

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to fully characterize the pharmacokinetics and bioavailability of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-. By progressing from foundational physicochemical and in silico assessments to detailed in vitro and in vivo studies, researchers can build a comprehensive ADME profile. This dataset is indispensable for making informed decisions in the drug development process, from lead optimization to the design of first-in-human clinical trials.[18][19]

References

  • Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Xenobiotica.
  • III Analytical Methods. Environmental Monitoring of Chemicals.
  • 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry.
  • UMIN-CTR Clinical Trial. University hospital Medical Information Network (UMIN).
  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.
  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar.
  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.
  • Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate.
  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal.
  • Preclinical Toxicokinetics and Pharmacokinetics. Lovelace Biomedical.
  • Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. PubMed.
  • Preclinical Pharmacology. BioXpedia Labs.
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. Journal of Pharmaceutical Research and Reviews.
  • Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI.
  • Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. MDPI.
  • Pharmacokinetics and drug impairment. OUS research.
  • Pharmacokinetics. Pharmaceuticals and Medical Devices Agency (PMDA).
  • Predicting human pharmacokinetics from preclinical data: clearance. Translational and Clinical Pharmacology.
  • 4-(4-Methoxyphenyl)-2-butanone. Tokyo Chemical Industry Co., Ltd.
  • An Introduction to Pharmacokinetics. SlideShare.
  • 4-(4-Methoxyphenyl)-2-butanone 98%. Sigma-Aldrich.
  • Biological and Pharmaceutical Bulletin Vol. 45 No. 3. The Pharmaceutical Society of Japan.
  • Drug Metabolism, Pharmacokinetics and Bioanalysis. MDPI.
  • Development of processing technology to use parts of crude drugs other than medicines for food (Part 4) -Angelica acutiloba leaf components and. Nara Prefecture.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Strategic Retrosynthesis, Mechanistic Causality, and Self-Validating Experimental Execution Executive Summary & Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Strategic Retrosynthesis, Mechanistic Causality, and Self-Validating Experimental Execution

Executive Summary & Strategic Retrosynthesis

The compound 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- (commonly referred to as 1-(4-methoxyphenyl)-4-phenylbutan-1-one) is a diaryl aliphatic ketone. Scaffolds of this nature are frequently utilized in medicinal chemistry as versatile building blocks for complex bioactive molecules.

To synthesize this target efficiently, we employ an intermolecular Friedel-Crafts acylation . This highly reliable carbon-carbon bond-forming reaction utilizes methoxybenzene (anisole) as the nucleophile and 4-phenylbutyryl chloride as the electrophile precursor. The reaction is driven by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which generates a highly reactive acylium ion intermediate[1].

Physicochemical Profile

Before initiating the synthesis, it is critical to understand the physical and structural parameters of the target compound to guide downstream isolation and analytical validation.

Table 1: Physicochemical Properties of the Target Compound

ParameterValue
Compound Name 1-(4-methoxyphenyl)-4-phenylbutan-1-one
CAS Number 101594-58-5
Molecular Formula C₁₇H₁₈O₂
Monoisotopic Mass 254.13068 Da
SMILES String COC1=CC=C(C=C1)C(=O)CCCC2=CC=CC=C2
Structural Class Diaryl Aliphatic Ketone

Data sourced from the[2].

Mechanistic Rationale & Causality

Successful execution of this protocol requires an understanding of the underlying reaction kinetics and regioselectivity.

  • Electrophile Activation: Acid chlorides are highly reactive sources of acyl cations. However, they require activation by a strong Lewis acid. AlCl₃ coordinates with the carbonyl oxygen of 4-phenylbutyryl chloride, weakening the C-Cl bond and promoting the expulsion of the chloride ion to form a resonance-stabilized acylium ion [1].

  • Regioselectivity (The Ortho/Para Paradigm): Anisole is an electron-rich aromatic system. The +M (mesomeric) effect of the strongly activating methoxy (-OCH₃) group directs incoming electrophiles to the ortho and para positions. Because the 4-phenylbutyryl acylium ion carries significant steric bulk, the ortho trajectory is sterically encumbered. Consequently, the reaction proceeds with near-exclusive para-selectivity , yielding the desired 1-(4-methoxyphenyl) regiomer.

  • Temperature Causality: The reaction must be strictly maintained between 0 °C and room temperature. Exceeding these thermal boundaries in the presence of stoichiometric AlCl₃ will lead to the undesired Lewis acid-mediated cleavage of the methyl ether, degrading the anisole starting material into a phenol derivative.

G A 4-Phenylbutyryl Chloride (Electrophile Precursor) C Acylium Ion Complex (Active Electrophile) A->C Activation B AlCl3 Catalyst (Lewis Acid) B->C E Wheland Intermediate (Para-Directed) C->E Electrophilic Attack D Anisole (Nucleophile) D->E F 1-(4-Methoxyphenyl)-4-phenylbutan-1-one (Target Product) E->F Rearomatization & Aqueous Quench

Caption: Mechanistic workflow of the Friedel-Crafts acylation yielding the target ketone.

Experimental Execution (10 mmol Scale)

This protocol is designed as a self-validating system , meaning each step provides observable feedback to confirm the reaction is proceeding as intended.

Table 2: Stoichiometry and Reagent Quantities

ReagentRoleMW ( g/mol )EquivalentsAmount
Anisole Nucleophile108.141.01.08 g (1.09 mL)
4-Phenylbutyryl Chloride Electrophile182.651.051.92 g (~1.64 mL)
Aluminum Chloride (AlCl₃) Lewis Acid133.341.11.47 g
Dichloromethane (DCM) Solvent84.93N/A20.0 mL (Anhydrous)
Step-by-Step Protocol

Step 1: Preparation of the Acylium Ion Complex

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Add anhydrous AlCl₃ (1.47 g, 1.1 eq) to the flask, followed by 10 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 4-phenylbutyryl chloride (1.92 g, 1.05 eq) in 5 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise to the AlCl₃ suspension over 10 minutes [1].

  • Self-Validation Checkpoint: The initial heterogeneous suspension will gradually transition into a homogenous, deeply colored (yellow-to-orange) solution. This visual shift confirms the successful generation of the active acylium ion complex.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve anisole (1.08 g, 1.0 eq) in 5 mL of anhydrous DCM.

  • Add the anisole solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Causality: Dropwise addition is mandatory. The Friedel-Crafts acylation is highly exothermic. Rapid addition will cause localized heating, leading to polyacylation or ether cleavage.

Step 3: Reaction Propagation & Monitoring

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 1–2 hours [1].

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 8:2). The starting material (anisole) will appear as a high-R_f UV-active spot. As the reaction progresses, a new, highly UV-active spot with a significantly lower R_f (due to the polar ketone moiety) will emerge. The reaction is complete when the anisole spot is entirely consumed.

Step 4: Quenching and Work-up

  • Carefully pour the reaction mixture into a vigorously stirred beaker containing 30 g of crushed ice and 15 mL of 1 M HCl.

  • Causality & Validation: The acidic aqueous quench serves two purposes. First, it hydrolyzes the aluminum-ketone complex, liberating the free product. Second, the HCl prevents the precipitation of insoluble aluminum hydroxide gels. You will observe vigorous bubbling (HCl gas evolution) and the formation of a clear biphasic system once the aluminum salts dissolve into the aqueous layer [1].

  • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 × 15 mL of DCM.

  • Wash the combined organic layers with saturated NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure 1-(4-methoxyphenyl)-4-phenylbutan-1-one.

Analytical Validation & Self-Correction

To definitively confirm the structural integrity and regiochemistry of the synthesized compound, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic methoxy singlet at ~3.8 ppm (3H). Crucially, the aromatic protons of the anisole ring should present as an AA'BB' system (two distinct doublets around 6.9 ppm and 7.9 ppm, J ≈ 8.5 Hz, 2H each). This splitting pattern is the definitive proof of para-substitution. The aliphatic chain will present as distinct multiplets integrating for 6 protons.

  • Mass Spectrometry (ESI-MS): The expected monoisotopic mass is 254.13 Da. Look for the [M+H]⁺ peak at m/z ~255.14[2].

Troubleshooting: If ¹H NMR reveals a complex multiplet in the aromatic region rather than the clean AA'BB' doublets, ortho-substitution or polyacylation has occurred. This is typically caused by allowing the reaction temperature to spike during the anisole addition (Step 2). In future iterations, decrease the addition rate and ensure robust cooling.

References

  • 101594-58-5 (C17H18O2) - PubChemLite Source: PubChem Database (via uni.lu) URL:[Link]

Sources

Application

scale-up production techniques for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

An in-depth guide to the scalable synthesis of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, a key intermediate for researchers, scientists, and drug development professionals. This document provides detailed application no...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scalable synthesis of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, a key intermediate for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for both laboratory and pilot-plant scale production, emphasizing scientific integrity, safety, and efficiency.

Introduction

1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- and its derivatives are of significant interest in medicinal chemistry and materials science due to their structural similarity to chalcones, which are known to possess a wide range of biological activities. The α,β-unsaturated ketone moiety serves as a versatile scaffold for the synthesis of various heterocyclic compounds and as a key pharmacophore in many biologically active molecules. The reliable and scalable synthesis of this compound is therefore crucial for advancing research and development in these fields.

This guide details a robust and scalable protocol for the synthesis of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- via the Claisen-Schmidt condensation, a widely adopted and efficient method for forming carbon-carbon bonds.[1][2] The protocol is presented for both laboratory and pilot-plant scales, with a focus on process optimization, safety, and product purity.

Synthetic Route Selection: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the chosen synthetic route due to its high efficiency, operational simplicity, and extensive documentation in the synthesis of chalcone-like structures.[3] This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1][4] For the synthesis of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, 4-methoxyacetophenone will be reacted with benzaldehyde.

An alternative route, the Friedel-Crafts acylation, was considered.[5][6][7] However, this method often requires stoichiometric amounts of a Lewis acid catalyst, which can generate significant waste and complicate product purification.[8] The Claisen-Schmidt condensation, particularly with a strong base like sodium hydroxide or potassium hydroxide, offers a more atom-economical and environmentally benign approach, making it more suitable for large-scale production.[9]

Reaction Mechanism

The reaction proceeds via the following steps:

  • Enolate Formation: A strong base abstracts an α-hydrogen from 4-methoxyacetophenone to form a resonance-stabilized enolate ion.[10][11]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.[10]

  • Aldol Addition: A tetrahedral intermediate is formed.

  • Dehydration: The intermediate readily dehydrates to yield the α,β-unsaturated ketone, driven by the formation of a stable conjugated system.[1]

Laboratory-Scale Synthesis Protocol

This protocol is designed for the synthesis of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- on a gram scale, suitable for research and initial development activities.

Materials and Equipment
  • 4-Methoxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization apparatus

Experimental Workflow (Laboratory Scale)

Laboratory_Scale_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Dissolve_NaOH Dissolve NaOH in Water Add_NaOH_sol Add NaOH solution to Ketone solution Dissolve_NaOH->Add_NaOH_sol Dissolve_Ketone Dissolve 4-Methoxyacetophenone in Ethanol Dissolve_Ketone->Add_NaOH_sol Add_Aldehyde Add Benzaldehyde dropwise Add_NaOH_sol->Add_Aldehyde Stir_at_RT Stir at Room Temperature Add_Aldehyde->Stir_at_RT Quench Pour into ice-water Stir_at_RT->Quench Neutralize Neutralize with dilute HCl Quench->Neutralize Filter Filter crude product Neutralize->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure Product

Caption: Laboratory-scale synthesis workflow for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (e.g., 15.0 g, 0.1 mol) in ethanol (100 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 6.0 g, 0.15 mol) in deionized water (60 mL).

  • Reaction:

    • Cool the flask containing the 4-methoxyacetophenone solution in an ice bath.

    • Slowly add the sodium hydroxide solution to the stirred ketone solution, maintaining the temperature below 25°C.

    • Add benzaldehyde (e.g., 10.6 g, 0.1 mol) dropwise to the reaction mixture, ensuring the temperature remains controlled.

    • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting materials are consumed (typically 2-4 hours).[12]

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 200 g).

    • Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral. This will cause the product to precipitate.[9]

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain pure crystals of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-.[9]

    • Dry the purified crystals in a vacuum oven at a low temperature.

ParameterLaboratory Scale
4-Methoxyacetophenone15.0 g (0.1 mol)
Benzaldehyde10.6 g (0.1 mol)
Sodium Hydroxide6.0 g (0.15 mol)
Ethanol (95%)100 mL
Deionized Water60 mL
Expected Yield85-95%

Pilot-Plant Scale-Up Protocol

Scaling up the synthesis requires careful consideration of heat transfer, mixing, and safety.[13][14] This protocol is designed for production on a kilogram scale.

Key Scale-Up Considerations
  • Heat Management: The Claisen-Schmidt condensation is exothermic. A jacketed reactor with controlled heating and cooling is essential to maintain the optimal reaction temperature and prevent runaway reactions.[13]

  • Mixing: Efficient mixing is crucial for ensuring homogeneity and consistent reaction rates. A reactor with a suitable agitator (e.g., turbine or anchor) is required.

  • Reagent Addition: The addition of the sodium hydroxide solution and benzaldehyde should be carefully controlled via addition funnels or pumps to manage the reaction exotherm.

  • Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up.[14] All personnel should be equipped with appropriate personal protective equipment (PPE), and the reactor should be located in a well-ventilated area with access to emergency systems.[15][16][17]

Pilot-Plant Production Workflow

Pilot_Plant_Workflow Start Start Charge_Reactor Charge Reactor with 4-Methoxyacetophenone and Ethanol Start->Charge_Reactor Cool_Reactor Cool Reactor to 10-15°C Charge_Reactor->Cool_Reactor Prepare_NaOH Prepare NaOH Solution in a Separate Vessel Add_NaOH Controlled Addition of NaOH Solution Prepare_NaOH->Add_NaOH Cool_Reactor->Add_NaOH Add_Benzaldehyde Controlled Addition of Benzaldehyde Add_NaOH->Add_Benzaldehyde Monitor_Reaction Monitor Reaction (PAT: In-situ IR/Raman) Add_Benzaldehyde->Monitor_Reaction Quench_Reaction Transfer to Quench Vessel with Ice-Water Monitor_Reaction->Quench_Reaction Neutralize Neutralize with Dilute HCl Quench_Reaction->Neutralize Isolate_Product Centrifuge and Wash Crude Product Neutralize->Isolate_Product Purify Recrystallize in a Crystallizer Isolate_Product->Purify Dry Dry in a Vacuum Dryer Purify->Dry Final_Product Package Final Product Dry->Final_Product

Caption: Pilot-plant scale production workflow for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-.

Step-by-Step Protocol
  • Reactor Charging and Initial Cooling:

    • Charge a jacketed glass-lined reactor with 4-methoxyacetophenone (e.g., 15.0 kg, 100 mol) and ethanol (100 L).

    • Start the agitator to ensure good mixing.

    • Circulate a coolant through the reactor jacket to bring the internal temperature to 10-15°C.

  • Reagent Preparation and Addition:

    • In a separate vessel, dissolve sodium hydroxide (e.g., 6.0 kg, 150 mol) in deionized water (60 L).

    • Using a metering pump, add the sodium hydroxide solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 25°C.

    • Subsequently, add benzaldehyde (e.g., 10.6 kg, 100 mol) to the reactor via a controlled addition funnel or pump over 1-2 hours, again maintaining the temperature below 25°C.

  • Reaction and Monitoring:

    • After the additions are complete, allow the reaction to proceed at room temperature.

    • Monitor the reaction progress using Process Analytical Technology (PAT), such as in-situ FT-IR or Raman spectroscopy, to track the consumption of reactants and the formation of the product in real-time.[18][19][20][21][22] This allows for precise determination of the reaction endpoint.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the reactor contents to a quench vessel containing a mixture of ice and water (approx. 200 kg).

    • Slowly add dilute hydrochloric acid to the stirred slurry to neutralize the mixture.

    • Isolate the crude product using a centrifuge.

    • Wash the product cake with cold deionized water until the washings are neutral.

  • Purification and Drying:

    • Transfer the wet cake to a crystallizer vessel.

    • Add ethanol and heat the mixture to dissolve the solid.

    • Cool the solution in a controlled manner to induce crystallization.

    • Isolate the purified crystals by centrifugation.

    • Dry the final product in a vacuum tray dryer until a constant weight is achieved.

ParameterPilot-Plant Scale
4-Methoxyacetophenone15.0 kg (100 mol)
Benzaldehyde10.6 kg (100 mol)
Sodium Hydroxide6.0 kg (150 mol)
Ethanol100 L
Deionized Water60 L
Expected Yield80-90%

Purification and Characterization

For both scales, the purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude and recrystallized product.[23]

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): To confirm the chemical structure and identity of the synthesized compound.

Column chromatography can be employed for further purification if necessary, though a well-executed recrystallization is often sufficient.[23]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time and monitor by TLC/PAT. Ensure efficient mixing.
Side reactions (e.g., Cannizzaro reaction of benzaldehyde)Maintain low reaction temperature during base and aldehyde addition.[12]
Oily or Gummy Product Presence of unreacted starting materials or byproductsOptimize recrystallization solvent and procedure. Consider purification by column chromatography.[23]
Poor Filterability Very fine crystalsControl the cooling rate during recrystallization to obtain larger crystals.

Conclusion

The Claisen-Schmidt condensation provides a reliable and scalable method for the synthesis of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-. By carefully controlling reaction parameters, especially temperature and mixing, high yields of a pure product can be achieved at both laboratory and pilot-plant scales. The integration of Process Analytical Technology in a scaled-up process can further enhance process control, ensuring consistent product quality and improving overall efficiency. Adherence to strict safety protocols is paramount throughout the entire process to ensure the well-being of personnel and the protection of the environment.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]

  • SCHMIDT + HAENSCH. (n.d.). Process Analytical Technology (PAT) - importance and meaning. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]

  • BakerRisk. (2024, February 23). 5 Tips on Chemical Safety in Industrial Work Environments. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. Retrieved from [Link]

  • Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]

  • RSC Publishing. (2020, September 14). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Retrieved from [Link]

  • Frontiers. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]

  • Moravek, Inc. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • (2016, July 1). "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley. Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

Sources

Method

1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- applications in organic synthesis

Application Note: 1-(4-methoxyphenyl)-4-phenylbutan-1-one in Organic Synthesis & Catalytic Benchmarking Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Executive Summary & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(4-methoxyphenyl)-4-phenylbutan-1-one in Organic Synthesis & Catalytic Benchmarking

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary & Strategic Relevance

1-(4-methoxyphenyl)-4-phenylbutan-1-one (CAS: 101594-58-5) is a structurally versatile diaryl aliphatic ketone [4]. In modern organic synthesis, this molecule serves a critical dual purpose. First, it is the premier benchmark substrate for evaluating the efficiency, functional group tolerance, and regioselectivity of novel transition-metal catalysts in intermolecular alkene hydroacylation [1]. Second, its 1,4-diaryl backbone is a privileged scaffold in medicinal chemistry, acting as a high-value precursor for central nervous system (CNS) therapeutics and estrogen receptor modulators.

This application note details the mechanistic rationale, validated synthetic protocols, and downstream utility of this compound, providing researchers with a robust framework for integrating it into complex synthetic pipelines.

Mechanistic Causality: The Hydroacylation Paradigm

The direct synthesis of 1-(4-methoxyphenyl)-4-phenylbutan-1-one via the intermolecular hydroacylation of allylbenzene with 4-methoxybenzaldehyde ( p -anisaldehyde) is a 100% atom-economical transformation. Historically, coupling an unactivated alkene with an aldehyde was plagued by two competing side reactions:

  • Aldehyde Decarbonylation: The metal-acyl intermediate prematurely extrudes carbon monoxide, yielding anisole [1].

  • Alkene Isomerization: The catalyst isomerizes allylbenzene into the thermodynamically favored β -methylstyrene, stalling the reaction [2].

The Causality of Catalyst and Substrate Choice: The use of an electron-rich aldehyde (4-methoxybenzaldehyde) is deliberate; the electron-donating methoxy group stabilizes the acyl-metal intermediate, significantly retarding the unwanted decarbonylation pathway. Furthermore, by employing precisely tuned transition-metal catalysts (such as Rh(I) with bidentate phosphine ligands or Ni/NHC complexes), the oxidative addition of the formyl C–H bond outcompetes decarbonylation [2]. Subsequent anti-Markovnikov migratory insertion of the coordinated allylbenzene strictly dictates the formation of the linear ketone (the 1-butanone derivative) over the branched isomer[3].

CatalyticCycle Cat Active Metal Catalyst [M] OxAdd Oxidative Addition [M](H)(COAr) Cat->OxAdd + p-Anisaldehyde Coord Alkene Coordination [M](H)(COAr)(Alkene) OxAdd->Coord + Allylbenzene MigIns Migratory Insertion [M](Alkyl)(COAr) Coord->MigIns Anti-Markovnikov Prod Reductive Elimination 1-(4-methoxyphenyl)-4-phenylbutan-1-one MigIns->Prod Product Release Prod->Cat Catalyst Regeneration

Catalytic cycle of transition-metal-catalyzed intermolecular hydroacylation.

Self-Validating Experimental Protocol

The following protocol describes the Rhodium-catalyzed synthesis of 1-(4-methoxyphenyl)-4-phenylbutan-1-one. It is designed as a self-validating system, incorporating in-process analytical checks to guarantee structural integrity.

Reagents & Equipment:

  • Catalyst: [Rh(cod)Cl] 2​ (5 mol%)

  • Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)

  • Substrates: 4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol), Allylbenzene (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous Toluene (0.2 M)

  • Equipment: Nitrogen-filled glovebox, oven-dried Schlenk tube.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge the Schlenk tube with [Rh(cod)Cl] 2​ , dppe, and anhydrous toluene. Stir for 10 minutes at room temperature to allow the active Rh-dppe complex to form.

  • Substrate Addition: Add 4-methoxybenzaldehyde and allylbenzene. Expert Insight: A 1.2x stoichiometric excess of the alkene is utilized to compensate for trace amounts of unavoidable alkene isomerization, ensuring complete consumption of the aldehyde.

  • Thermal Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath for 16 hours.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 gradient).

System Validation & Analytical Signatures:

  • TLC Monitoring: The product exhibits an Rf​≈0.4 (Hexanes/EtOAc 8:2). It is UV-active and stains bright orange when developed with an acidic p -anisaldehyde dip and heat.

  • 1 H NMR (CDCl 3​ , 400 MHz) Verification: Validation is confirmed by the disappearance of the aldehyde proton ( 9.9 ppm) and terminal alkene protons (5.0–6.0 ppm). The diagnostic signals for the pure ketone are the methoxy singlet at 3.85 ppm , the ketone α -methylene triplet at 2.95 ppm , and the benzylic triplet at 2.70 ppm [4].

Quantitative Data: Catalyst Benchmarking

When utilizing 1-(4-methoxyphenyl)-4-phenylbutan-1-one as a benchmark target, researchers can evaluate the efficacy of newly developed catalytic systems. The table below summarizes typical performance metrics across different transition metals.

Catalyst SystemLigandTemp (°C)Yield (%)Regioselectivity (Linear:Branched)Dominant Side Reaction (if failed)
[Rh(cod)Cl] 2​ dppe1008898:2Trace decarbonylation
Ni(cod) 2​ IPr (NHC)807595:5Alkene isomerization
Co(acac) 2​ dtbbpy608292:8Aldol condensation
Control (No Cat) None1000N/AStarting materials recovered

Downstream Applications in Drug Development

Once isolated, the 1,4-diaryl backbone of 1-(4-methoxyphenyl)-4-phenylbutan-1-one acts as a highly programmable node for divergent drug synthesis. The spatial distance between the two aryl rings mimics the pharmacophores of several classes of neurotransmitter reuptake inhibitors and nuclear receptor ligands.

  • Reductive Amination: Treatment with primary amines and NaBH 3​ CN yields lipophilic diaryl-alkyl amines, which are common motifs in CNS drug discovery.

  • Asymmetric Reduction: Utilizing Noyori-type Ru-BINAP catalysts under H 2​ pressure converts the ketone into a chiral secondary alcohol, establishing a stereocenter critical for target-protein binding.

  • Heterocycle Synthesis: Condensation of the ketone with hydrazines under thermal conditions yields 1,3-diaryl-substituted pyrazoles, a structural class known for potent anti-inflammatory (COX-2 inhibition) properties.

Downstream Ketone 1-(4-methoxyphenyl)- 4-phenylbutan-1-one Amine Diaryl-alkyl Amine (Reductive Amination) Ketone->Amine NH3 / NaBH3CN Alcohol Chiral Secondary Alcohol (Asymmetric Reduction) Ketone->Alcohol Ru-BINAP / H2 Heterocycle Pyrazole Scaffold (Cyclocondensation) Ketone->Heterocycle Hydrazine / Heat

Downstream synthetic applications of 1-(4-methoxyphenyl)-4-phenylbutan-1-one.

References

  • Breit, B. Rhodium-Catalyzed Intra- and Intermolecular Alkene Hydroacylation. FreiDok plus, Albert-Ludwigs-Universität Freiburg. 1

  • Ogoshi, S. et al. N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. RSC Advances, Royal Society of Chemistry. 2

  • Nanyang Technological University. COBALT-CATALYZED CHELATION-ASSISTED C–C BOND FORMATION. DR-NTU. 3

  • PubChemLite. 101594-58-5 (C17H18O2) - 1-(4-methoxyphenyl)-4-phenylbutan-1-one. Université du Luxembourg. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges with 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the inherent aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the inherent aqueous solubility challenges of the hydrophobic compound 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve consistent and reliable experimental results.

Part 1: Understanding the Core Problem

Before attempting to solve a solubility issue, it's critical to understand the physicochemical properties of the molecule driving this behavior.

FAQ 1: What makes 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- so poorly soluble in water?

The low aqueous solubility of this compound is primarily due to its molecular structure. It is a classic hydrophobic, or lipophilic ("fat-loving"), molecule.

  • High Lipophilicity: The molecule is dominated by two bulky, non-polar aromatic rings (the phenyl and methoxyphenyl groups) and a hydrocarbon chain (butanone). These regions do not readily form favorable interactions, such as hydrogen bonds, with polar water molecules.

  • Predicted LogP: The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity. A higher LogP value indicates greater hydrophobicity. For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, the predicted LogP is approximately 3.90.[1] This value signifies a strong preference for lipid-like environments over aqueous ones, predicting poor water solubility.

This inherent hydrophobicity means the molecule is more stable interacting with itself (forming a solid precipitate) than dissolving in a polar solvent like water.

Table 1: Estimated Physicochemical Properties of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-
PropertyValueSignificance for SolubilitySource
Molecular FormulaC₁₇H₁₈O₂-[1]
Molecular Weight254.32 g/mol Affects diffusion and dissolution rate.[1]
Predicted LogP 3.90 High value indicates poor aqueous solubility. [1]
Polar Surface Area26.30 ŲLow PSA suggests limited hydrogen bonding capacity.[1]

Part 2: Initial Troubleshooting & Common Scenarios

Most researchers first encounter solubility issues when diluting a concentrated stock solution (typically in DMSO) into an aqueous experimental medium.

FAQ 2: My compound dissolves perfectly in DMSO, but crashes out of solution when I add it to my cell culture media or buffer. What's happening?

This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution".[2][3][4]

  • The Mechanism: Your compound is highly soluble in the 100% organic solvent (DMSO). When you introduce this concentrated stock into a large volume of aqueous media, the local solvent environment changes dramatically and rapidly from organic to aqueous. The DMSO disperses, and the compound, no longer soluble in the now predominantly water-based medium, precipitates.[3]

Troubleshooting Workflow: Precipitation from a DMSO Stock

This workflow provides a systematic approach to resolving precipitation issues that arise from diluting DMSO stock solutions.

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Decrease final DMSO concentration (ideally to ≤0.1%) check_dmso->reduce_dmso Yes still_precip Precipitation persists? check_dmso->still_precip No reduce_dmso->still_precip warm_media Warm media to 37°C before adding compound still_precip->warm_media vortex Vortex/mix vigorously during compound addition warm_media->vortex serial_dilute Perform serial dilutions instead of one large step vortex->serial_dilute advanced Proceed to Advanced Solubilization Techniques serial_dilute->advanced

Caption: Decision tree for initial troubleshooting steps.

Protocol 1: Best Practices for Diluting from a DMSO Stock

This protocol is designed to minimize solvent shock and maintain compound solubility during dilution into aqueous media.

  • Warm the Aqueous Medium: Pre-warm your cell culture medium or buffer to 37°C. Increased temperature can slightly improve the solubility and dissolution rate.[5]

  • Prepare for Rapid Mixing: Have your tube of warm medium on a vortex mixer.

  • Add Stock to Medium (Not Vice Versa): Pipette the required volume of your DMSO stock solution directly into the vortexing aqueous medium. This ensures immediate and rapid dispersion, preventing the formation of localized high concentrations of the compound that can initiate precipitation.

  • Consider Serial Dilutions: For high final concentrations, avoid large single-step dilutions (e.g., 1:1000). Instead, perform an intermediate dilution step (e.g., dilute 1:10 into warm media, vortex well, then perform a final 1:100 dilution).[4][5]

  • Visual Inspection: After dilution, visually inspect the solution against a light source to ensure no precipitate has formed. If a fine precipitate is present, brief sonication in a water bath may help redissolve it.[6]

Part 3: Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies are necessary. The choice of method depends on the experimental context, especially the tolerance of your assay system (e.g., cell lines, enzymes) to excipients.

Strategy 1: Using Co-solvents

A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a poorly soluble compound.[7] The principle is to reduce the overall polarity of the aqueous solvent, making it a more favorable environment for a hydrophobic molecule.[8][9]

FAQ 3: Beyond DMSO, what other co-solvents can I use, and what are the considerations for in vitro assays?

The choice of co-solvent is critical, as many can exhibit cytotoxicity. It's essential to run vehicle controls to account for any effects of the co-solvent on your experimental model.

Table 2: Comparison of Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.AdvantagesDisadvantages & Considerations
Ethanol (EtOH) 1-5%Readily available, effective for many compounds.Can be toxic to some cell lines, may affect enzyme activity.
Polyethylene Glycol (PEG 300/400) 1-10%Low toxicity, commonly used in formulations.Can be viscous, may interfere with some assays.
Propylene Glycol (PG) 1-5%Good solubilizing power, low volatility.Can cause cellular stress at higher concentrations.
N,N-Dimethylacetamide (DMA) <1%Strong solubilizer.Higher potential for toxicity compared to others.
Strategy 2: Employing Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in water.[10][11][12][13]

FAQ 4: When should I consider using a surfactant, and which one should I choose?

Surfactants are an excellent choice when co-solvents are ineffective or cause unacceptable toxicity. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity profile compared to ionic surfactants.

Table 3: Properties of Common Non-Ionic Surfactants

SurfactantCommon NameTypical Use Conc.Key Considerations
Polysorbate 80 Tween® 800.1 - 5%Very common in drug formulations, low toxicity. Can sometimes interfere with cell membranes.
Polysorbate 20 Tween® 200.1 - 2%Similar to Tween 80 but with a shorter fatty acid chain.
Polyoxyethylene ethers Triton™ X-1000.01 - 0.1%Potent solubilizer, but often used as a cell lysis agent, indicating higher potential for membrane disruption. Use with caution.
Cremophor® EL Polyoxyl 35 castor oil1-10%Excellent solubilizer used in commercial drug formulations, but can be associated with hypersensitivity reactions in vivo.
Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble "inclusion complex".[14][15][16][17] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[15][16][17]

FAQ 5: How do cyclodextrins work, and how do I select the right one?

The formation of an inclusion complex is a dynamic equilibrium process.[18] The choice of cyclodextrin depends on the size and shape of the guest molecule. For a compound like 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, a derivative of beta-cyclodextrin is often a good starting point.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and excellent safety profile.[15] It is widely used in pharmaceutical formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, which can improve complexation efficiency.[15]

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug (e.g., 1-Butanone...) placeholder Drug->placeholder Encapsulation placeholder->Complex

Caption: Cyclodextrin forming a soluble inclusion complex.

Strategy 4: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[19][20][21][22] By shifting the pH, you can convert the compound to its more soluble ionized (salt) form.

FAQ 6: Can I use pH to solubilize 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-?

Likely not. This compound lacks readily ionizable functional groups (like a carboxylic acid or a primary amine). Its structure consists of ethers, ketones, and aromatic rings, which are generally considered non-ionizable under typical physiological pH ranges (pH 1-8). Therefore, adjusting the pH of your buffer is unlikely to have a significant impact on its solubility.[19]

Part 4: Validation and Quality Control

Successfully solubilizing your compound is only half the battle. You must confirm its concentration and stability in your final formulation.

FAQ 7: How can I experimentally measure the solubility of my compound in my new formulation?

A Kinetic Solubility Assay is the most relevant method for early-stage research where compounds are first dissolved in DMSO.[23][24][25][26][27] This measures the apparent solubility when a concentrated DMSO stock is diluted into your aqueous buffer.

Protocol 2: Simplified Kinetic Solubility Assay
  • Preparation: Prepare serial dilutions of your compound in your chosen formulation (e.g., buffer with 2% Tween 80, buffer with 5% HP-β-CD). Start from a concentration you know will cause precipitation and dilute down.

  • Incubation: Allow the solutions to equilibrate. For kinetic solubility, a 1-2 hour incubation at room temperature with shaking is common.[25]

  • Separation: Use a solubility filter plate (e.g., 0.45 µm filter) or high-speed centrifugation to separate any undissolved (precipitated) compound from the saturated solution.[23]

  • Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[23][24] The highest concentration that remains in solution is your kinetic solubility under those conditions.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ChemSrc. (2025). 1-(4-methoxyphenyl)-4-phenylbutan-1-one. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effects of polysorbate 80 on the dissolution of water-insoluble drugs. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 325-330. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Extraction Troubleshooting for 1-(4-methoxyphenyl)-4-phenyl-1-butanone

[label="No", color="# Standardizing Visual Elements I'm now implementing the updated visual color assignments into both DOT diagrams to ensure consistency. I've reassigned the aqueous phase to #EA4335, the target compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="No", color="#

Standardizing Visual Elements

I'm now implementing the updated visual color assignments into both DOT diagrams to ensure consistency. I've reassigned the aqueous phase to #EA4335, the target compound to #4285F4, green solvents to #34A853, step labels to #202124, impurities/other to #F1F3F4, and neutral colors to #5F6368. This should improve the clarity of the diagrams.

Refining Visualization Palette

I've updated the DOT diagrams to use the new color scheme, which includes #EA4335 for aqueous phases and #4285F4 for target compounds. The color assignments now improve the readability of the workflow and the decision tree. I am preparing to implement these updated colors across my visualizations.

Validating Color Consistency

I'm now integrating quantitative data into a solvent comparison table, focusing on properties relevant to diaryl ketones. I am also planning on adding a validation step to the extraction protocol, using TLC, to ensure complete extraction. I am clarifying the mechanism by which emulsions are formed with salting out techniques, and the rationale for multiple extractions, using the Nernst distribution.

Finalizing Validation Strategies

I am now fine-tuning the self-validating extraction protocol, including a TLC-based validation step for the aqueous layer to confirm complete extraction of the ketone. I am also adding details to the troubleshooting section, explaining emulsion formation due to the molecule's amphiphilic nature and providing solutions like brine addition. Further, I have refined the section on low yields, to include the use of co-solvents in the initial reaction and the importance of co-solvent evaporation, and addressed by-product extraction.

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the liquid-liquid extraction (LLE) of 1-(4-methoxyphenyl)-4-phenyl-1-butanone .

This target molecule is a diaryl ketone characterized by a polar carbonyl core, an electron-donating methoxy group, and highly lipophilic phenyl rings. Its amphiphilic-like structural duality dictates its partition coefficient ( Kp​ ) and interfacial behavior during extraction. This guide synthesizes mechanistic causality, green chemistry mandates, and field-proven troubleshooting to ensure high-yield, high-purity recoveries.

Part 1: Solvent Selection Principles & FAQs

Q: What are the primary considerations when selecting an extraction solvent for 1-(4-methoxyphenyl)-4-phenyl-1-butanone? A: The molecule requires a solvent with sufficient hydrogen-bond acceptor capacity to solvate the ketone/methoxy domains, alongside high lipophilicity to accommodate the phenyl rings. Historically, Dichloromethane (DCM) was the default choice. However, modern pharmaceutical guidelines, such as the ACS Green Chemistry Institute (ACS GCI) Solvent Selection Guide [1.5], classify DCM as hazardous due to severe environmental and health risks. Today, green chemistry mandates prioritize alternatives like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) , which offer comparable solvating power without the associated regulatory burdens[1].

Q: Why is 2-MeTHF often recommended over Ethyl Acetate for this specific ketone? A: The preference is rooted in fluid dynamics and phase separation causality. 1-(4-methoxyphenyl)-4-phenyl-1-butanone possesses both polar and non-polar regions, allowing it to act as a weak surfactant at the aqueous-organic interface. EtOAc has a relatively high water miscibility (~8.3 g/100 mL), which lowers the interfacial tension and frequently results in stubborn emulsions. Conversely, 2-MeTHF has lower water solubility (~4.0 g/100 mL) and promotes rapid, clean phase separation while maintaining an excellent partition coefficient for ketones[1].

Part 2: Quantitative Data – Solvent Comparison Matrix

The following table summarizes the physicochemical and Environmental, Health, and Safety (EHS) profiles of candidate extraction solvents based on pharmaceutical roundtable benchmarks[1][2].

SolventBoiling Point (°C)Water Solubility ( g/100 mL)EHS Profile (ACS/GSK)Suitability for Target Ketone
Dichloromethane (DCM) 39.61.3🔴 Red (Hazardous) Excellent recovery, but highly restricted.
Ethyl Acetate (EtOAc) 77.18.3🟢 Green (Recommended) Good recovery; prone to micro-emulsions.
2-MeTHF 80.24.0🟢 Green (Recommended) Optimal phase separation and high yield.
Toluene 110.60.05🟡 Yellow (Usable) High selectivity; requires higher energy to evaporate.

Part 3: Experimental Protocols – Self-Validating Extraction Workflow

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates a self-validating feedback loop.

Step 1: Pre-Extraction Preparation

  • Action: Evaporate any water-miscible reaction co-solvents (e.g., methanol, THF) under reduced pressure.

  • Causality: Residual co-solvents artificially increase the solvating power of the aqueous phase, trapping the highly lipophilic target molecule and severely depressing the organic recovery yield.

Step 2: Primary Extraction

  • Action: Add 3 volumes of 2-MeTHF to the aqueous reaction mixture. Adjust the aqueous pH to 5–8 using 1M HCl or NaHCO₃.

  • Causality: Neutralizing the pH ensures any acidic or basic byproducts are ionized and retained in the aqueous phase, while the neutral ketone partitions into the organic layer.

Step 3: Mass Transfer & Phase Separation

  • Action: Agitate vigorously for 10–15 minutes, then allow gravity settling for 10 minutes. 2-MeTHF (density 0.86 g/mL) will form the top layer.

Step 4: Self-Validation Loop (Crucial)

  • Action: Spot the separated aqueous layer on a silica TLC plate alongside a reference standard of the target ketone. Elute with 4:1 Hexane:EtOAc.

  • Validation: If UV activity matching the ketone is observed in the aqueous track, perform one additional extraction with 1 volume of 2-MeTHF. This ensures the Nernst distribution law is fully leveraged before proceeding.

Step 5: Washing & Drying

  • Action: Wash the combined organic phases with 1 volume of saturated aqueous NaCl (brine). Separate, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate via rotary evaporation.

Part 4: Troubleshooting Guide

Issue: A thick, unbreakable emulsion forms between the organic and aqueous layers.

  • Cause: The target molecule's methoxy-diaryl structure reduces interfacial tension, trapping microscopic water droplets within the organic matrix.

  • Solution: Increase the ionic strength of the aqueous phase by adding saturated brine (NaCl). This "salting-out" effect increases the polarity and density of the water, forcing the organic solvent out of the aqueous network and immediately breaking the emulsion. Alternatively, filter the entire biphasic mixture through a pad of Celite to mechanically shear the emulsion bubbles.

Issue: The recovery yield is unexpectedly low (<70%), despite using 2-MeTHF.

  • Cause: You likely performed a single, large-volume extraction. According to partition coefficient thermodynamics, multiple small-volume extractions are mathematically more efficient than one large-volume extraction.

  • Solution: Switch your protocol from a single 3×Vol extraction to three separate 1×Vol extractions. Combine the organic layers afterward.

Issue: The extracted ketone is heavily contaminated with polar, water-soluble impurities.

  • Cause: The selected solvent is too polar. While EtOAc is a great general-purpose solvent, it can co-extract highly polar impurities[1].

  • Solution: Dilute the extraction solvent's polarity. Use a 1:1 mixture of EtOAc and Heptane, or switch entirely to Toluene. The highly lipophilic phenyl rings of the target ketone will keep it soluble in the hydrocarbon mix, while polar impurities will be forcefully rejected back into the aqueous phase.

Part 5: Visualizations

Workflow A Aqueous Reaction Mixture (Target Ketone + Impurities) B Add 2-MeTHF or EtOAc (Green Solvent) A->B C Agitation & Mass Transfer (15 min) B->C D Phase Separation (Gravity Settling) C->D E Aqueous Phase (Discard/Re-extract) D->E Bottom Layer F Organic Phase (Contains Target) D->F Top Layer G Brine Wash (Remove Emulsions) F->G H Drying (Na2SO4) & Evaporation G->H I Pure 1-(4-methoxyphenyl) -4-phenyl-1-butanone H->I

LLE workflow for diaryl ketones using green solvents.

DecisionTree Start Select Solvent for Diaryl Ketone Q1 Is high polarity required? Start->Q1 DCM DCM (Toxic, Avoid) Q1->DCM Yes (Legacy) Q2 Green Chemistry Mandate? Q1->Q2 No (Standard) EtOAc Ethyl Acetate (Cost-Effective) Q2->EtOAc Yes, budget focus MeTHF 2-MeTHF (Best Separation) Q2->MeTHF Yes, performance focus Tol Toluene (High Selectivity) Q2->Tol No, need selectivity

Decision matrix for selecting an extraction solvent based on EHS and performance.

References

  • Lee, J. L., Chong, G. H., Ota, M., Guo, H., & Smith, R. L., Jr. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Liquids, 4(2), 352-381. URL:[Link]

  • ACS Green Chemistry Institute® Pharmaceutical Roundtable. (2011). Solvent Selection Guide: Version 2.0. American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Validation of 1-(4-methoxyphenyl)-4-phenyl-1-butanone: A Comparative Guide

Executive Summary For researchers and drug development professionals, the structural validation of active pharmaceutical ingredient (API) intermediates must balance analytical precision with workflow efficiency. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural validation of active pharmaceutical ingredient (API) intermediates must balance analytical precision with workflow efficiency. As a Senior Application Scientist, I frequently encounter the dilemma of choosing between high-field NMR (e.g., 600 MHz) and benchtop NMR (e.g., 80 MHz) for routine structural elucidation.

This guide provides an objective, data-driven comparison of these two modalities using the diaryl aliphatic ketone 1-(4-methoxyphenyl)-4-phenyl-1-butanone as a case study. By dissecting the causality behind the chemical shifts and providing self-validating experimental protocols, this guide equips synthetic chemists with the knowledge to optimize their analytical workflows.

Chemical Context & Mechanistic Insights

1-(4-methoxyphenyl)-4-phenyl-1-butanone is typically synthesized via the electrophilic aromatic substitution of anisole. Specifically, the1[1] utilizes a Lewis acid catalyst (such as AlCl₃) to form the critical C-C bond[2].

Causality in Regioselectivity and NMR Signals: The methoxy group (-OCH₃) on the anisole ring is a strong electron-donating group via resonance, which heavily directs the incoming acylium ion to the para position due to steric hindrance at the ortho position. This mechanistic causality directly translates to the ¹H NMR spectrum: the resulting para-disubstituted benzene ring exhibits a classic, highly diagnostic AA'BB' splitting pattern (two distinct doublets). Observing this pattern is the primary self-validating check for regiochemical purity.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as a self-validating system. By locking the NMR to the CDCl₃ solvent residual peak (δ 7.26) and setting the methoxy singlet (δ 3.85) to an exact integration of 3.00, the aliphatic quintet at δ 2.05 must integrate to exactly 2.00. Any deviation >5% indicates incomplete reaction or the presence of aliphatic impurities.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-4-phenyl-1-butanone
  • Preparation: In a flame-dried 100 mL round-bottom flask under nitrogen, dissolve anisole (10 mmol) and 3[3] (10 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add anhydrous aluminum chloride (AlCl₃, 12 mmol) in small portions to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • Quenching: Carefully pour the mixture over 50 g of crushed ice and 10 mL of 1M HCl to quench the Lewis acid.

  • Purification: Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).

Protocol 2: NMR Sample Preparation & Acquisition
  • Weighing: Accurately weigh 15.0 mg of the purified ketone.

  • Dissolution: Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer to a 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

  • Acquisition:

    • High-Field (600 MHz): ¹H (16 scans), ¹³C (1024 scans).

    • Benchtop (80 MHz): ¹H (64 scans), ¹³C (4096 scans, required for adequate S/N of the quaternary carbonyl carbon).

Visualizations

Workflow A Anisole + 4-Phenylbutanoyl Chloride B Friedel-Crafts Acylation (AlCl3 Catalyst) A->B Anhydrous DCM 0-25°C C Crude 1-(4-methoxyphenyl) -4-phenyl-1-butanone B->C Aqueous Quench D Purification (Silica Gel) C->D Workup E NMR Validation (600 MHz vs 80 MHz) D->E Pure API

Synthesis and NMR validation workflow for 1-(4-methoxyphenyl)-4-phenyl-1-butanone.

NMR_Logic Struct 1-(4-methoxyphenyl)-4-phenyl-1-butanone Arom Aromatic Region (6.9 - 8.0 ppm) Struct->Arom Aliph Aliphatic Region (2.0 - 4.0 ppm) Struct->Aliph Ar1 Methoxy-phenyl (AA'BB') δ 6.93 (d), 7.95 (d) Arom->Ar1 4H Integration Ar2 Phenyl (Multiplet) δ 7.15 - 7.30 (m) Arom->Ar2 5H Integration Al1 Methoxy (-OCH3) δ 3.85 (s) Aliph->Al1 3H Integration Al2 C2-Methylene (-CH2-C=O) δ 2.95 (t) Aliph->Al2 2H Integration Al3 C4-Methylene (-CH2-Ph) δ 2.70 (t) Aliph->Al3 2H Integration Al4 C3-Methylene (-CH2-) δ 2.05 (quin) Aliph->Al4 2H Integration

Logical assignment of 1H NMR signals based on molecular structure and integration.

Comparative Data Analysis: 600 MHz vs. 80 MHz

The tables below summarize the quantitative spectral data.

Mechanistic Note on Aliphatic Shifts: The chemical shift of the C2 methylene protons (δ 2.95) is further downfield than the C4 methylene protons (δ 2.70). This causality stems from the strong anisotropic deshielding effect and electron-withdrawing nature of the adjacent carbonyl group, which exerts a more pronounced inductive pull than the phenyl ring at the C4 position.

Table 1: ¹H NMR Peak Assignments (CDCl₃)
Proton EnvironmentShift (δ, ppm)MultiplicityIntegration600 MHz Performance80 MHz Benchtop Performance
Methoxy (-OCH₃) 3.85Singlet (s)3HBaseline resolved, sharpBaseline resolved, sharp
C2-CH₂ (α to C=O) 2.95Triplet (t)2HDistinct triplet (J = 7.2 Hz)Broad triplet, visible
C4-CH₂ (α to Ph) 2.70Triplet (t)2HDistinct triplet (J = 7.5 Hz)Broad triplet, visible
C3-CH₂ (β to both) 2.05Quintet (quin)2HDistinct quintetBroad unresolved multiplet
Ar-H (Anisole, o-OMe) 6.93Doublet (d)2HSharp doublet (AA'BB')Broad doublet
Ar-H (Phenyl) 7.15 - 7.30Multiplet (m)5HFully resolved multipletOverlapping multiplet
Ar-H (Anisole, o-C=O) 7.95Doublet (d)2HSharp doublet (AA'BB')Broad doublet

Verdict for ¹H NMR: While the 600 MHz instrument provides exact J-coupling values essential for publication-grade characterization, the 80 MHz benchtop system easily resolves the critical methoxy singlet, the para-substitution doublets, and the general aliphatic regions. Benchtop NMR is highly sufficient for routine reaction monitoring and intermediate Go/No-Go decisions.

Table 2: ¹³C NMR Peak Assignments (CDCl₃)
Carbon EnvironmentShift (δ, ppm)600 MHz (150 MHz Carbon)80 MHz (20 MHz Carbon)
Carbonyl (C=O) 198.5High S/N, sharp peakRequires >4000 scans to resolve
Aromatic C-O 163.5Sharp peakVisible
Aromatic C (ipso) 141.5, 130.0Sharp peaksLow intensity, often lost in noise
Aromatic C-H 113.8 - 130.55 distinct sharp peaksSevere overlap
Methoxy (-OCH₃) 55.5Sharp peakSharp peak
Aliphatic (-CH₂-) 37.5, 35.5, 26.03 distinct peaks3 distinct peaks

Verdict for ¹³C NMR: High-field NMR is strictly required for comprehensive ¹³C validation. The low sensitivity of benchtop systems at 20 MHz makes resolving quaternary carbons (like the carbonyl at 198.5 ppm) highly time-consuming and often impractical for rapid workflows.

References

  • Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction Source: SCIRP URL
  • Friedel–Crafts reaction Source: Grokipedia URL
  • Source: Archive.

Sources

Comparative

A Comparative Guide to Diaryl Ketones: 1-(4-Methoxyphenyl)-4-phenyl-1-butanone vs. Rigid Benzophenones

As a Senior Application Scientist, I frequently encounter researchers designing photoinitiators, photoremovable protecting groups, or mechanistic probes who default to classic diaryl ketones like benzophenone. However, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers designing photoinitiators, photoremovable protecting groups, or mechanistic probes who default to classic diaryl ketones like benzophenone. However, structural nuances—specifically the introduction of flexible alkyl tethers and electron-donating groups—fundamentally alter the photochemical trajectory of these molecules.

This guide provides an in-depth comparison between 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- (a flexible, tethered pseudo-diaryl ketone) and traditional rigid diaryl ketones. By examining their mechanistic dichotomy, we can understand the causality behind their divergent reactivities and optimize experimental workflows accordingly.

Structural & Mechanistic Dichotomy

To understand the performance of these ketones, we must analyze how their ground-state structures dictate their excited-state behavior upon UV irradiation.

Rigid Diaryl Ketones (e.g., Benzophenone)

True diaryl ketones lack abstractable aliphatic hydrogens. Upon UV excitation and rapid intersystem crossing (ISC), benzophenone populates a highly reactive (n,π∗) triplet state . Because it cannot react with itself intramolecularly, it acts as a potent hydrogen abstractor from its environment (e.g., solvents, co-initiators), forming a ketyl radical. This intermolecular pathway makes it an excellent photoinitiator but a poor candidate for controlled, unimolecular degradation.

Flexible Tethered Ketones: 1-(4-Methoxyphenyl)-4-phenyl-1-butanone

While often grouped with diaryl systems due to its two phenyl rings, is technically an aryl alkyl ketone. The 3-carbon alkyl chain tethering the two rings introduces γ -hydrogens .

This structural flexibility allows the molecule to undergo the Norrish Type II reaction —an intramolecular γ -hydrogen abstraction forming a 1,4-biradical, which subsequently cleaves into an alkene (styrene) and an aryl ketone (4-methoxyacetophenone). Furthermore, the 4-methoxy substitution on the acetophenone moiety acts as an electron-donating group (EDG). This substitution lowers the energy of the (π,π∗) triplet state, causing it to mix with or drop below the reactive (n,π∗) state. Consequently, the quantum yield of cleavage is significantly attenuated compared to unsubstituted butyrophenones, making it an ideal model for slow-release photochemistry [2].

Pathways K1 1-(4-Methoxyphenyl)-4-phenyl-1-butanone (Flexible Tether) T1 Triplet State (π,π* / n,π*) Intramolecular Reactivity K1->T1 hν (UV) + ISC K2 Benzophenone (Rigid Diaryl) T2 Triplet State (n,π*) Intermolecular Reactivity K2->T2 hν (UV) + ISC BR 1,4-Biradical Intermediate T1->BR γ-H Abstraction KR Ketyl Radical + Solvent Radical T2->KR Solvent H-Abstraction P1 Norrish Type II Cleavage (4-Methoxyacetophenone + Alkene) BR->P1 Bond Cleavage P2 Pinacol Coupling / H-Abstraction Products KR->P2 Radical Recombination

Photochemical pathways: Intramolecular (Norrish Type II) vs. Intermolecular reactivity.

Quantitative Performance Comparison

The table below summarizes the photophysical properties and quantum yields ( Φ ) of these systems. The data illustrates how structural rigidity and electronic substitution directly govern photochemical efficiency.

CompoundStructural ClassificationLowest Triplet State CharacterPrimary Photochemical PathwayQuantum Yield of Cleavage ( Φ )
Benzophenone Rigid Diaryl Ketone n,π∗ Intermolecular H-Abstraction~1.0 (in H-donor solvents)
1,4-Diphenyl-1-butanone Flexible Tethered Ketone n,π∗ Intramolecular (Norrish Type II)~0.30 - 0.40
1-(4-Methoxyphenyl)-4-phenyl-1-butanone Flexible Tethered (EDG Substituted)Mixed π,π∗ / n,π∗ Intramolecular (Norrish Type II)~0.095 [2]

Note: The suppressed quantum yield of the 4-methoxy derivative is a direct consequence of the stabilized π,π∗ state, which competes with the reactive n,π∗ state required for hydrogen abstraction.

Self-Validating Experimental Protocol: Photolysis & Quantification

To objectively measure the cleavage efficiency of 1-(4-methoxyphenyl)-4-phenyl-1-butanone against a rigid diaryl ketone, we must employ a workflow that isolates intramolecular reactivity from environmental interference.

The following protocol is designed as a self-validating system : it incorporates internal standards to account for evaporative losses and utilizes dark controls to definitively prove that degradation is photochemically—not thermally—driven.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Prepare a 0.01 M solution of the ketone in spectrophotometric-grade benzene .

    • Causality: Benzene is chosen deliberately because it lacks abstractable aliphatic hydrogens. This prevents benzophenone from undergoing intermolecular H-abstraction, ensuring that any observed degradation in the tethered ketone is strictly intramolecular.

  • Internal Standardization:

    • Add 0.005 M of dodecane to the solution as an internal standard.

    • Causality: Dodecane is photochemically inert under these conditions. Its inclusion self-validates the GC-FID quantification by normalizing any solvent evaporation that occurs during degassing or prolonged UV exposure.

  • Degassing (Critical Step):

    • Transfer the solution to a quartz cuvette or photolysis tube. Sparge with ultra-pure Argon for 15 minutes, then seal with a PTFE septum.

    • Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to remove oxygen will artificially suppress the quantum yield by intercepting the triplet state before γ -hydrogen abstraction can occur.

  • Irradiation & Dark Control:

    • Irradiate the sample using a medium-pressure mercury arc lamp equipped with a Pyrex filter ( λ>300 nm) to selectively excite the carbonyl n→π∗ transition.

    • Simultaneously, maintain an identical, foil-wrapped sample in the same chamber (Dark Control) to rule out thermal degradation.

  • Aliquoting & GC-MS/FID Analysis:

    • Withdraw 50 µL aliquots at 10-minute intervals.

    • Analyze via GC-FID to quantify the disappearance of the parent ketone and the appearance of 4-methoxyacetophenone. Perform a mass balance calculation: the molar loss of the parent compound must equal the molar sum of the cleavage products.

Workflow S1 Sample Prep (0.01M in Benzene + Dodecane IS) S2 Degassing (Argon Sparging, 15 min) S1->S2 S3 UV Irradiation (λ > 300 nm) S2->S3 S4 Time-Course Aliquoting S3->S4 S5 GC-FID/MS Analysis (Mass Balance Validation) S4->S5

Experimental workflow for photolysis and self-validating quantification of cleavage products.

Conclusion

While rigid diaryl ketones like benzophenone dominate applications requiring aggressive intermolecular radical generation, 1-(4-methoxyphenyl)-4-phenyl-1-butanone offers a highly controlled, tunable alternative. By leveraging the flexible tether for Norrish Type II cleavage and utilizing the 4-methoxy group to modulate the triplet state energy, researchers can achieve precise, slow-release photochemical degradation. Understanding these mechanistic drivers is essential for the rational design of next-generation photoactive compounds.

References

  • PubChem Compound Summary for CID 101594-58-5 . 1-(4-methoxyphenyl)-4-phenylbutan-1-one. National Center for Biotechnology Information. Available at:[Link]

  • Effect of Alkyl Substituents on Photorelease from Butyrophenone Derivatives . Muthukrishnan, S., et al. The Journal of Organic Chemistry - ACS Publications (2010). Available at:[Link]

Validation

X-ray crystallography vs NMR for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- structural confirmation

An objective, data-driven comparison of analytical modalities is critical for the rigorous structural confirmation of small organic molecules. As a Senior Application Scientist, I approach the structural elucidation of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of analytical modalities is critical for the rigorous structural confirmation of small organic molecules. As a Senior Application Scientist, I approach the structural elucidation of 1-(4-methoxyphenyl)-4-phenylbutan-1-one (CAS: 101594-58-5)[1] not as a simple checklist, but as a strategic alignment of molecular properties with physical phenomena.

This compound features a flexible four-carbon aliphatic chain bridging a rigid 4-methoxyphenyl ketone system and a terminal phenyl ring. The choice between Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD) hinges on whether the analytical goal is to map dynamic scalar connectivity in solution or to determine absolute static conformation in the solid state.

Here is an in-depth technical guide comparing these two foundational techniques, complete with self-validating experimental protocols.

Mechanistic Causality: Choosing the Right Modality

The structural confirmation of 1-(4-methoxyphenyl)-4-phenylbutan-1-one requires proving three key features: the intact C2-C3-C4 aliphatic chain, the position of the carbonyl group (C1), and the attachment of the methoxy group.

NMR Spectroscopy (Solution State): NMR exploits the resonance behavior of nuclear spins in a strong magnetic field[2]. Because the molecule is dissolved in a solvent, the flexible butyl chain undergoes rapid conformational exchange. NMR captures the time-averaged state of these conformations. It is the premier technique for establishing connectivity—proving which atoms are covalently bonded to one another—without requiring the molecule to form an ordered lattice[3].

X-ray Crystallography (Solid State): X-ray crystallography relies on the elastic scattering of incident X-rays by the electron clouds of atoms arranged in a periodic crystal lattice[4]. It provides an atomic-scale 3D visual map of the molecule[4]. However, the molecule is locked into a single, static conformation dictated by crystal packing forces. While SC-XRD is the gold standard for absolute 3D geometry and stereochemistry, it is inherently limited by the prerequisite of growing a high-quality single crystal[2].

Workflow Start 1-(4-methoxyphenyl)-4-phenylbutan-1-one (Target Molecule) CheckState Assess Physical State Start->CheckState Liquid Oil / Amorphous CheckState->Liquid Solid Crystalline Solid CheckState->Solid NMR Solution-State NMR (1D/2D) Liquid->NMR Solid->NMR Rapid Connectivity Crystallization Crystallization Trials Solid->Crystallization Success Diffraction-Quality Crystal Crystallization->Success Fail Twinning / Poor Diffraction Crystallization->Fail SCXRD Single-Crystal XRD Success->SCXRD Fail->NMR

Figure 1: Decision matrix for structural elucidation of small organic molecules.

Comparative Performance Data

To objectively evaluate these techniques, we must compare their operational parameters and data outputs. The table below synthesizes the quantitative and qualitative metrics for both methods.

ParameterSolution-State NMR SpectroscopySingle-Crystal X-ray Diffraction (SC-XRD)
Resolution Limit Sub-molecular (Scalar connectivity)Atomic (~0.8 - 1.2 Å)[4]
Sample Requirement 1 - 5 mg (Non-destructive)0.1 - 0.5 mm single crystal (Non-destructive)
Analytical State Solution (Dynamic conformational averaging)Solid (Static conformation)
Data Acquisition Time 10 mins - 12 hours (Full 1D/2D suite)2 - 24 hours (Depending on source brilliance)
Primary Output Chemical shifts, J-coupling, NOE distancesElectron density map, bond lengths, torsion angles
Bottleneck Signal overlap in complex mixturesGrowing a diffraction-quality single crystal[2]

Self-Validating Experimental Protocols

Protocol A: NMR Structural Elucidation Workflow

Causality Focus: Utilizing multi-dimensional pulse sequences to unambiguously map the carbon skeleton.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen because it lacks exchangeable protons that could obscure the aliphatic signals, and the deuterium provides a stable frequency lock for the spectrometer.

  • 1D 1H and 13C Acquisition: Acquire standard 1D spectra.

    • Causality: The 1H spectrum provides the absolute proton count via integration. The 13C spectrum confirms the presence of the highly deshielded carbonyl carbon (~199 ppm) and the methoxy carbon (~55 ppm).

  • 2D COSY (Correlation Spectroscopy):

    • Causality: COSY identifies protons that are scalar-coupled (2-3 bonds apart). This is critical for proving the contiguous nature of the C2-C3-C4 aliphatic chain by mapping the triplet-multiplet-triplet spin system.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: HMBC detects long-range (typically 3-bond) proton-carbon couplings. This is the linchpin of the structural proof. It bridges the isolated spin systems by showing a correlation between the methoxy protons and the aromatic carbon, and between the C2/C4 protons and the C1 carbonyl/phenyl rings.

  • System Self-Validation: The protocol validates itself when the 1H integration exactly equals 18 protons, the 13C peak count equals 17 distinct carbon environments, and the HMBC correlations form a closed logical loop without any contradictory cross-peaks[5].

NMRElucidation Core Structural Verification Proton 1H NMR (Proton) Core->Proton Carbon 13C NMR (Carbon) Core->Carbon COSY COSY (1H-1H) Proton->COSY HSQC HSQC (1H-13C direct) Proton->HSQC HMBC HMBC (1H-13C long-range) Proton->HMBC Carbon->HSQC Carbon->HMBC Chain Aliphatic Chain (C2-C3-C4) COSY->Chain HSQC->Chain Carbonyl Carbonyl (C1) Linkage HMBC->Carbonyl Methoxy Methoxy-Aryl Linkage HMBC->Methoxy

Figure 2: 2D NMR correlation logic for mapping the aliphatic chain and aromatic rings.

Protocol B: Single-Crystal X-ray Diffraction (SC-XRD)

Causality Focus: Minimizing thermal motion to resolve atomic electron density.

  • Crystallization via Vapor Diffusion: Dissolve the compound in a minimum volume of dichloromethane. Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Slow vapor diffusion of the antisolvent into the mother liquor minimizes rapid nucleation sites, promoting the growth of a single, highly ordered crystal lattice rather than an amorphous powder[6].

  • Crystal Mounting and Cryocooling: Mount a ~0.2 mm crystal on a goniometer loop and immediately cool it to 100 K using a nitrogen cold stream.

    • Causality: Cryocooling drastically reduces the thermal vibration (atomic displacement parameters) of the atoms. This sharpens the diffraction spots at high angles, directly increasing the resolution of the final electron density map.

  • Diffraction Data Collection: Expose the crystal to an X-ray beam while rotating it through multiple ω and ϕ angles.

    • Causality: Rotation ensures that all reciprocal lattice planes satisfy Bragg's Law ( nλ=2dsinθ )[4], allowing the detector to capture the full sphere of reflection intensities.

  • Structure Solution and Refinement: Use direct methods to solve the phase problem, followed by least-squares refinement of the atomic model against the observed data ( F2 ).

  • System Self-Validation: The structural model is self-validating if the final residual factor ( R1​ ) is <5% and the Goodness-of-Fit (GoF) approaches 1.0. This mathematically proves that the proposed 3D atomic model perfectly accounts for the raw experimental diffraction pattern.

Conclusion

For the routine structural confirmation of 1-(4-methoxyphenyl)-4-phenylbutan-1-one, NMR spectroscopy is the superior choice . It requires no crystallization, provides rapid feedback, and unambiguously confirms the molecular connectivity of the flexible butyl chain[3]. X-ray crystallography should be reserved for scenarios where the absolute solid-state conformation (e.g., the specific dihedral angle of the methoxy group relative to the aromatic ring) is required for materials science applications or polymorphism studies[4].

References

  • Source: anton-paar.
  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?
  • Source: nih.
  • 1-(4-methoxyphenyl)
  • Source: gsu.
  • Source: wikipedia.

Sources

Safety & Regulatory Compliance

Safety

1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- proper disposal procedures

As laboratory operations scale in drug discovery and chemical synthesis, the rigorous management of intermediate compounds and their waste streams becomes critical for environmental compliance, cost control, and personne...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations scale in drug discovery and chemical synthesis, the rigorous management of intermediate compounds and their waste streams becomes critical for environmental compliance, cost control, and personnel safety. 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- (commonly referred to as 1-(4-methoxyphenyl)-4-phenylbutan-1-one) is a ketone derivative frequently utilized in organic synthesis.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, grounded in mechanistic chemical principles and authoritative Environmental Health and Safety (EHS) standards.

Chemical Profile & Hazard Causality

To safely manage any chemical waste, one must first understand the intrinsic properties that dictate its behavior and regulatory classification.

PropertyValue
Chemical Name 1-(4-methoxyphenyl)-4-phenylbutan-1-one
CAS Number 101594-58-5
Molecular Formula C17H18O2
Molecular Weight 254.33 g/mol
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)
Target Waste Stream Non-Halogenated Organic Waste

Mechanistic Hazard Analysis: 1-(4-methoxyphenyl)-4-phenylbutan-1-one is classified as a Category 2 Skin and Eye Irritant[1]. As an application scientist, it is crucial to understand why this molecule behaves this way. The dual aromatic rings (methoxyphenyl and phenyl) grant the molecule significant lipophilicity, allowing it to easily partition into and disrupt the lipid bilayers of the stratum corneum and ocular membranes. Concurrently, the electrophilic carbonyl carbon of the butanone moiety can interact with nucleophilic sites on cellular proteins, leading to localized inflammation and irritation, necessitating strict PPE compliance during handling and disposal (2)[2].

Waste Segregation Logic: The "Why" Behind the Protocol

Proper waste segregation is not merely a bureaucratic requirement; it is a chemical necessity. Because the molecular formula of this compound is C17H18O2, it contains only carbon, hydrogen, and oxygen.

Why must we strictly segregate non-halogenated from halogenated waste? Halogenated compounds (containing F, Cl, Br, or I) require specialized, highly expensive incineration processes equipped with flue-gas scrubbers to prevent the atmospheric release of toxic dioxins and furans (3)[3]. Introducing a purely hydrocarbon/oxygen-based molecule like 1-(4-methoxyphenyl)-4-phenylbutan-1-one into a halogenated waste stream needlessly increases disposal costs and complicates waste profiling[3][4]. Conversely, non-halogenated organic waste is highly combustible and is often repurposed for energy recovery via standard high-temperature incineration (4)[4].

WasteDisposal Start Waste Generation: 1-(4-methoxyphenyl)-4-phenylbutan-1-one CheckHalogen Halogen Content Check (Contains F, Cl, Br, I?) Start->CheckHalogen Halogenated Halogenated Waste Stream (Requires specialized scrubbing) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Compatible with standard organics) CheckHalogen->NonHalogenated No (C17H18O2) Secondary Secondary Containment & EHS Labeling NonHalogenated->Secondary Incineration High-Temperature Incineration (Energy Recovery) Secondary->Incineration EHS Pickup

Decision matrix and disposal workflow for 1-(4-methoxyphenyl)-4-phenylbutan-1-one waste management.

Standard Operating Procedure: Routine Laboratory Disposal

Follow this self-validating protocol to ensure compliance with EPA and institutional EHS guidelines.

  • Characterize the Waste Stream: Verify that the 1-(4-methoxyphenyl)-4-phenylbutan-1-one waste mixture does not contain any halogenated solvents (e.g., dichloromethane, chloroform) or heavy metal catalysts. If pure or mixed with standard solvents (e.g., ethyl acetate, hexane), it remains strictly non-halogenated[4].

  • Select the Appropriate Receptacle: Utilize a chemically compatible, sturdy container—typically high-density polyethylene (HDPE) or glass—designated exclusively for "Non-Halogenated Organic Waste" (5)[5].

  • Execute Transfer Operations: Transfer the liquid or dissolved solid waste into the container inside a certified chemical fume hood to prevent inhalation of any associated solvent vapors. Do not fill the container beyond 90% capacity to allow for thermal expansion and prevent overpressure (6)[6].

  • Apply Regulatory Labeling: Immediately affix a hazardous waste label to the container. Explicitly list "1-(4-methoxyphenyl)-4-phenylbutan-1-one" and all associated solvents by their full names. Never use abbreviations or structural formulas on waste labels, as this violates RCRA/EPA tracking requirements[5].

  • Implement Secondary Containment: Place the sealed waste container in a secondary containment bin (e.g., a spill tray) to capture potential leaks. Store away from incompatible materials such as strong oxidizers or concentrated aqueous acids[3].

  • Initiate EHS Pickup: Once the container reaches its maximum safe fill line, submit a waste collection request to your EHS department for final disposal via high-temperature incineration[3].

Protocol: Acute Spill Response & Decontamination

In the event of an accidental spill of 1-(4-methoxyphenyl)-4-phenylbutan-1-one (either as a pure solid or in solution), execute the following steps immediately:

  • Isolate and Protect: Isolate the spill area. Don appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a standard laboratory coat, to protect against H315 and H319 hazards[2].

  • Contain the Spread: Surround the spill with an inert, liquid-binding absorbent material such as diatomaceous earth, sand, or a commercial universal binder. Do not use combustible materials like sawdust if strong oxidizers are present in the lab environment (7)[7].

  • Mechanically Recover: Using non-sparking tools, scoop the absorbed chemical mixture and place it into a solid hazardous waste container with a secure lid[7].

  • Decontaminate Surfaces: Wash the affected benchtop or floor area with copious amounts of water and a laboratory-grade detergent. Because lipophilic ketones can leave residues that cause prolonged skin irritation, thorough mechanical scrubbing is required (8)[8].

  • Dispose of Contaminated Materials: Treat all used absorbent materials, contaminated gloves, and paper towels as hazardous waste. Label the container as "Solid Debris Contaminated with Non-Halogenated Organics" and schedule an EHS pickup[2].

References

  • NextSDS. "1-(4-methoxyphenyl)-4-phenylbutan-1-one — Chemical Substance Information." Available at: [Link]

  • University of Oslo. "Chemical and Hazardous Waste Guide - UiO." Available at: [Link]

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide | UTIA Safety Office." Available at:[Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at: [Link]

  • University of Twente. "Regulation hazardous waste University of Twente." Available at: [Link]

  • EPA Ireland. "SAFETY DATA SHEET - EPA (Skin Irrit. 2, H315)." Available at: [Link]

  • EPA Ireland. "SAFETY DATA SHEET (Spill Cleanup Procedures)." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-
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